BO-0742
Beschreibung
Eigenschaften
CAS-Nummer |
774234-08-1 |
|---|---|
Molekularformel |
C26H27Cl2N3O2 |
Molekulargewicht |
484.4 g/mol |
IUPAC-Name |
[3-(acridin-9-ylamino)-5-[2-[bis(2-chloroethyl)amino]ethoxy]phenyl]methanol |
InChI |
InChI=1S/C26H27Cl2N3O2/c27-9-11-31(12-10-28)13-14-33-21-16-19(18-32)15-20(17-21)29-26-22-5-1-3-7-24(22)30-25-8-4-2-6-23(25)26/h1-8,15-17,32H,9-14,18H2,(H,29,30) |
InChI-Schlüssel |
SRZKWNZALGFBCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC(=C4)CO)OCCN(CCCl)CCCl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BO-0742; BO0742; BO 0742 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of KB-0742
Disclaimer: This document synthesizes publicly available information on KB-0742. The user's query for "BO-0742" yielded no specific results for a compound with that identifier in the context of a mechanism of action. Based on the search results, it is highly probable that "this compound" was a typographical error for "KB-0742," a potent and selective CDK9 inhibitor currently in clinical development. Therefore, this guide focuses exclusively on KB-0742.
Executive Summary
KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4][5] Its mechanism of action centers on the targeted inhibition of CDK9, a key regulator of transcriptional elongation. By disrupting the function of the positive transcription elongation factor b (P-TEFb) complex, KB-0742 effectively suppresses the transcription of key oncogenes, most notably MYC, and anti-apoptotic proteins.[2][3][6] This targeted disruption of transcriptional machinery leads to cell cycle arrest and apoptosis in cancer cells, particularly those exhibiting transcriptional addiction, such as MYC-dependent tumors.[6][7] Preclinical studies have demonstrated its efficacy in various cancer models, and it is currently under investigation in a Phase 1/2 clinical trial for patients with relapsed or refractory solid tumors and non-Hodgkin lymphoma.[1][2][3]
Core Mechanism of Action: CDK9 Inhibition
The primary mechanism of action of KB-0742 is the inhibition of the kinase activity of the CDK9/cyclin T1 complex, which is the catalytic core of the P-TEFb. P-TEFb plays a crucial role in the transition from transcription initiation to productive elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), specifically at the Serine 2 position (pSer2).[2][3] This phosphorylation event is essential for the release of RNAP II from promoter-proximal pausing, allowing for the transcription of downstream genes.
In many cancers, particularly those driven by the MYC oncogene, there is a heightened dependence on transcriptional machinery to maintain their proliferative and survival advantages. MYC itself is a transcription factor that drives the expression of a multitude of genes involved in cell growth, proliferation, and metabolism. By inhibiting CDK9, KB-0742 prevents the phosphorylation of RNAP II, leading to a global downregulation of transcription, with a preferential impact on genes with short half-lives, including MYC itself and the anti-apoptotic protein MCL-1.[6] This ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells.
Quantitative Data
The following tables summarize the key quantitative data for KB-0742 from preclinical studies.
Table 1: Biochemical Potency and Selectivity of KB-0742
| Target | IC50 (nM) | Selectivity vs. CDK9 |
| CDK9/cyclin T1 | 6 | - |
| CDK1/cyclin B | >1,000 | >167-fold |
| CDK2/cyclin E | >1,000 | >167-fold |
| CDK4/cyclin D1 | >1,000 | >167-fold |
| CDK5/p25 | >1,000 | >167-fold |
| CDK6/cyclin D3 | >1,000 | >167-fold |
| CDK7/cyclin H | >1,000 | >167-fold |
Data sourced from publicly available research.
Table 2: Cellular Activity of KB-0742 in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | GI50 (µM) | IC50 (µM) | Apoptosis Induction |
| HCC1143 | 0.53 | 0.60 | Potent |
| HCC1806 | 0.61 | 0.75 | Potent |
| HCC1937 | 0.78 | 1.0 | Potent |
| MDA-MB-468 | 1.0 | 1.2 | Potent |
| SUM-159PT | 0.85 | >1.5 | Moderate |
GI50: 50% growth inhibition; IC50: 50% inhibitory concentration. Data from high-content fluorescence imaging assays.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway affected by KB-0742 and a typical experimental workflow for its evaluation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of KB-0742, based on standard practices and information from relevant publications.
CDK9/Cyclin T1 Biochemical Assay (Kinase Activity)
-
Objective: To determine the in vitro inhibitory activity of KB-0742 against recombinant CDK9/Cyclin T1.
-
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™). The protocol below is a generalized luminescence-based assay.
-
Materials:
-
Recombinant human CDK9/cyclin T1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP at a concentration near the Km for CDK9
-
Substrate peptide (e.g., a peptide containing the RNAP II CTD consensus sequence)
-
KB-0742 serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of KB-0742 in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.
-
Add 2.5 µL of the diluted KB-0742 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of CDK9/cyclin T1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP.
-
Incubate the plate at room temperature for 1-2 hours.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each KB-0742 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
High-Content Cellular Imaging for Proliferation and Apoptosis
-
Objective: To assess the cytostatic and cytotoxic effects of KB-0742 on cancer cell lines.
-
Principle: This multiplexed assay uses fluorescently labeled antibodies and dyes to simultaneously measure cell number, DNA content (for cell cycle analysis), and markers of apoptosis in a high-throughput format.
-
Materials:
-
Cancer cell lines (e.g., TNBC lines)
-
Complete cell culture medium
-
KB-0742
-
Hoechst 33342 (for nuclear staining)
-
Antibodies for immunofluorescence (e.g., anti-cleaved Caspase-3 for apoptosis, anti-phospho-Histone H3 for mitosis)
-
Fluorescently labeled secondary antibodies
-
Fixation and permeabilization buffers (e.g., 4% paraformaldehyde, 0.1% Triton X-100)
-
High-content imaging system (e.g., ImageXpress or similar)
-
-
Procedure:
-
Seed cells in 96- or 384-well imaging plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of KB-0742 for 48-72 hours.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies and Hoechst 33342.
-
Acquire images using a high-content imaging system.
-
Analyze the images using appropriate software to quantify cell number, nuclear morphology, and the intensity of fluorescent signals for each marker.
-
Determine the GI50 (concentration for 50% growth inhibition) and IC50 (concentration for 50% reduction in cell number relative to the start of treatment) values. The percentage of apoptotic cells is determined by the fraction of cells positive for the apoptosis marker.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of KB-0742 in a living organism.
-
Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of KB-0742 on tumor growth is monitored over time.
-
Materials:
-
Immunodeficient mice (e.g., athymic nude or NSG mice)
-
Cancer cell line or patient-derived xenograft (PDX) tissue
-
Matrigel (optional, to aid tumor establishment)
-
KB-0742 formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant a suspension of cancer cells (typically 1-10 million cells) or PDX tissue fragments into the flank of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer KB-0742 or vehicle control orally according to the desired dosing schedule (e.g., daily, or a specified number of days on/off).
-
Measure tumor volume (typically calculated as (length x width²)/2) and body weight 2-3 times per week.
-
At the end of the study (when tumors in the control group reach a predetermined size or based on a set duration), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for pSer2 RNAP II and MYC levels).
-
Calculate tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Conclusion
KB-0742 represents a promising therapeutic agent that targets a fundamental vulnerability of many cancers: their reliance on hyperactive transcriptional programs. Its potent and selective inhibition of CDK9 leads to the suppression of key oncogenic drivers like MYC, ultimately inducing cancer cell death. The comprehensive preclinical data, including its biochemical potency, cellular activity, and in vivo efficacy, provide a strong rationale for its ongoing clinical development. Further research and clinical evaluation will continue to define the full therapeutic potential of KB-0742 in the treatment of transcriptionally addicted cancers.
References
An In-depth Technical Guide to KB-0742: A Potent and Selective CDK9 Inhibitor for MYC-Dependent Cancers
Authored for Researchers, Scientists, and Drug Development Professionals
December 9, 2025
Abstract
KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] Transcriptional deregulation is a recognized hallmark of numerous cancers, often driven by the amplification and overexpression of oncogenes such as MYC.[2][4] CDK9, as a key component of the positive transcription elongation factor b (P-TEFb) complex, plays a critical role in facilitating the elongation phase of RNA polymerase II (RNAP II)-mediated transcription.[4][5][6] By targeting CDK9, KB-0742 offers a promising therapeutic strategy to counteract the transcriptional addiction of cancer cells, particularly those dependent on MYC.[4][7] This document provides a comprehensive technical overview of KB-0742, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and a summary of its current clinical development.
Introduction
The MYC family of proto-oncogenes (c-MYC, MYCN, and MYCL) are among the most frequently amplified genes in human cancers, correlating with tumor aggressiveness and poor prognosis.[2][4] These transcription factors regulate a vast network of genes involved in cell growth, proliferation, and apoptosis.[2][4] The transcriptional activity of MYC is dependent on the cellular transcriptional machinery, including the P-TEFb complex, which comprises CDK9 and its cyclin partner (T1 or T2).[6] P-TEFb is recruited to gene promoters where CDK9 phosphorylates the C-terminal domain (CTD) of RNAP II at serine 2 (Ser2), a crucial step for releasing RNAP II from a paused state and enabling productive transcriptional elongation.[4][5]
KB-0742 was developed as a highly selective inhibitor of CDK9 to disrupt this process and thereby suppress the transcription of oncogenes like MYC.[2][8] This guide will delve into the technical details of KB-0742, providing valuable information for researchers in the field of oncology and drug development.
Mechanism of Action
KB-0742 functions as an ATP-competitive inhibitor of CDK9.[9] By binding to the ATP-binding pocket of CDK9, it prevents the kinase from phosphorylating its substrates, most notably RNAP II.[5][9] The inhibition of RNAP II Ser2 phosphorylation leads to a stall in transcriptional elongation, preferentially affecting genes with short-lived mRNA transcripts, including many oncogenes and anti-apoptotic proteins.[1][5]
The primary downstream effect of CDK9 inhibition by KB-0742 is the suppression of MYC protein expression.[5][10] This leads to cell cycle arrest and the induction of apoptosis in cancer cells that are dependent on high levels of MYC for their survival.[5]
Signaling Pathway
The signaling pathway affected by KB-0742 is central to the regulation of gene transcription. A simplified representation of this pathway and the inhibitory action of KB-0742 is depicted below.
Quantitative Data
KB-0742 has been characterized through various biochemical and cellular assays to determine its potency and selectivity.
Table 1: Biochemical Activity of KB-0742
| Target | IC50 (nM) | Selectivity vs. CDK9 |
| CDK9/cyclin T1 | 6 | - |
| CDK1/cyclin B | >333 | >55-fold |
| CDK2/cyclin E | >1000 | >166-fold |
| CDK4/cyclin D1 | >1000 | >166-fold |
| CDK5/p25 | >1000 | >166-fold |
| CDK6/cyclin D3 | >1000 | >166-fold |
| CDK7/cyclin H | >1000 | >166-fold |
| CDK8/cyclin C | >1000 | >166-fold |
| Data compiled from multiple sources.[1][2][3] |
Table 2: Cellular Activity of KB-0742 in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | IC50 (µM) |
| 22Rv1 | Prostate Cancer | 0.183 (GR50) | - |
| MV-4-11 | Acute Myeloid Leukemia | 0.288 (GR50) | - |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.53 | 0.6 |
| HCC1806 | Triple-Negative Breast Cancer | 1.0 | 1.2 |
| HCC1937 | Triple-Negative Breast Cancer | 0.7 | 0.8 |
| Data compiled from multiple sources.[1][2] |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize KB-0742.
CDK9 Kinase Inhibition Assay
Objective: To determine the in vitro potency of KB-0742 against CDK9/cyclin T1.
Methodology:
-
A radiometric kinase assay is performed using recombinant human CDK9/cyclin T1 enzyme.
-
The reaction mixture contains a peptide substrate, [γ-³³P]ATP, and varying concentrations of KB-0742.
-
The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time.
-
The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³³P]ATP.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation and Viability Assays
Objective: To assess the effect of KB-0742 on the growth and viability of cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of KB-0742 or DMSO as a vehicle control.
-
After a 72-hour incubation period, cell viability is assessed using a commercial reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read using a plate reader.
-
GI50 (concentration for 50% growth inhibition) and IC50 (concentration for 50% inhibition of viability) values are determined from the dose-response curves.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of KB-0742 in a living organism.
Methodology:
-
Human cancer cells (e.g., 22Rv1) are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
KB-0742 is administered orally at various doses and schedules (e.g., daily for 21 days).[1] The control group receives a vehicle solution.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for pharmacodynamic analysis (e.g., Western blotting for p-Ser2 RNAP II and MYC levels).
-
All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[2][4]
Clinical Development
KB-0742 is currently being investigated in a Phase 1/2 clinical trial (NCT04718675) for the treatment of patients with relapsed or refractory solid tumors and non-Hodgkin lymphoma.[2][7][8]
Trial Design:
-
Phase 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of KB-0742. Patients receive escalating doses of KB-0742 on a 3-days-on/4-days-off weekly schedule.[7][11]
-
Phase 2 (Cohort Expansion): To evaluate the safety and efficacy of KB-0742 at the RP2D in specific patient cohorts with transcriptionally addicted cancers, such as those with MYC amplification.[7][12]
Preliminary Findings:
-
KB-0742 has demonstrated a manageable safety profile, with the most common treatment-related adverse events being nausea, vomiting, and fatigue.[11][12]
-
Evidence of anti-tumor activity, including partial responses and stable disease, has been observed in heavily pretreated patients with various solid tumors.[7][12]
-
Pharmacokinetic analyses show dose-proportional exposure and a half-life that supports the intermittent dosing schedule.[11][12]
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical to clinical development workflow for a compound like KB-0742.
Conclusion
KB-0742 is a promising, selective CDK9 inhibitor with a well-defined mechanism of action targeting the transcriptional machinery of cancer cells. Its potent biochemical and cellular activity, coupled with a manageable safety profile in early clinical trials, highlights its potential as a therapeutic agent for MYC-dependent and other transcriptionally addicted cancers. The ongoing clinical investigation will further elucidate its efficacy and role in the treatment of various malignancies. This technical guide provides a foundational understanding of KB-0742 for the scientific community to build upon in future research and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. tempus.com [tempus.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Kronos Bio reports data from dose escalation portion of KB-0742 [clinicaltrialsarena.com]
An In-depth Technical Guide to KB-0742: A Potent and Selective CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
KB-0742, also known as Istisociclib, is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] As a key regulator of transcriptional elongation, CDK9 represents a compelling therapeutic target in various malignancies, particularly those driven by transcriptional addiction, such as MYC-dependent cancers.[2][4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of KB-0742.
Chemical Structure and Properties
KB-0742 is a complex heterocyclic molecule with the systematic IUPAC name (1S,3S)-N3-[5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidin-7-yl]cyclopentane-1,3-diamine.[6] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C16H25N5 | [7] |
| Molecular Weight | 287.40 g/mol | [1] |
| IUPAC Name | (1S,3S)-N3-[5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidin-7-yl]cyclopentane-1,3-diamine | [6] |
| CAS Number | 2416873-83-9 | [6][8] |
| Appearance | White to off-white or yellow to brown crystalline solid | [9] |
| Solubility | Soluble in DMSO and water. | [7] |
Mechanism of Action
KB-0742 exerts its anti-neoplastic effects through the selective inhibition of CDK9, a serine/threonine kinase that forms the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex.[2][5] The P-TEFb complex, which also comprises a cyclin partner (primarily Cyclin T1), plays a crucial role in the transition from abortive to productive transcriptional elongation.
The primary mechanism of action of KB-0742 involves the following key steps:
-
Binding to the ATP-binding pocket of CDK9: KB-0742 is an ATP-competitive inhibitor, binding to the active site of CDK9 and preventing the binding of ATP.[10]
-
Inhibition of RNA Polymerase II Phosphorylation: By inhibiting CDK9 kinase activity, KB-0742 prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), particularly at the Serine 2 position (pSer2-RNAPII).[2][5] This phosphorylation event is a critical signal for the release of paused RNAP II and the initiation of productive transcript elongation.
-
Downregulation of Oncogenic Transcription: The inhibition of transcriptional elongation disproportionately affects the expression of genes with short half-lives and those that are highly transcribed, including key oncogenes like MYC and anti-apoptotic proteins such as Mcl-1.[2][5]
-
Induction of Cell Cycle Arrest and Apoptosis: The suppression of critical survival and proliferation signals ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells.[2]
The following diagram illustrates the signaling pathway affected by KB-0742:
Biological and Pharmacological Properties
KB-0742 has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, including those for prostate cancer, acute myeloid leukemia, and triple-negative breast cancer.[1][11] Its biological and pharmacological properties are summarized below.
Biochemical and Cellular Activity
| Parameter | Cell Line/Assay | Value | Source |
| IC50 (CDK9/cyclin T1) | Biochemical Assay | 6 nM | [1][7][12] |
| GR50 | 22Rv1 (Prostate Cancer) | 0.183 µM | [1] |
| GR50 | MV-4-11 (AML) | 0.288 µM | [1] |
| GI50 (TNBC cell lines) | Multiple | 530 nM - 1 µM | [5] |
| IC50 (TNBC cell lines) | Multiple | 600 nM - 1.2 µM | [5] |
Kinase Selectivity
KB-0742 exhibits high selectivity for CDK9 over other cyclin-dependent kinases, which is a critical attribute for minimizing off-target toxicities.
| Kinase | Selectivity (fold vs CDK9) | Source |
| CDK1, 3, 4, 5, 6 | >100-fold | [9] |
| Other CDKs | >50-fold | [1][9] |
Pharmacokinetic Properties
Preclinical studies and early-phase clinical trials have indicated that KB-0742 possesses favorable pharmacokinetic properties suitable for oral administration.
| Parameter | Species | Value | Source |
| Oral Bioavailability (%F) | Rat | ≥84% | [2][12] |
| Oral Bioavailability (%F) | Dog | >100% | [2][12] |
| Plasma Half-life (t1/2) | Human | ~24 hours | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of KB-0742.
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of KB-0742 against recombinant CDK9/Cyclin T1 using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., a peptide substrate for CDK9)
-
ATP
-
KB-0742
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[13]
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of KB-0742 in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 mM). Further dilute the compound series in kinase assay buffer to a 4x final assay concentration. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation: Prepare a 4x solution of CDK9/Cyclin T1 enzyme in kinase assay buffer. The optimal enzyme concentration should be determined empirically. Prepare a 2x solution of the kinase substrate and ATP in kinase assay buffer. A common ATP concentration to use is 10 µM.
-
Assay Plate Setup: To the wells of a 384-well plate, add 2.5 µL of the 4x KB-0742 dilutions. Include positive control wells (with DMSO vehicle) and blank wells (no enzyme).
-
Kinase Reaction: Initiate the reaction by adding 2.5 µL of the 4x CDK9/Cyclin T1 solution to all wells except the blanks. Immediately follow with the addition of 5 µL of the 2x substrate/ATP mixture to all wells. The final reaction volume will be 10 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.
-
Signal Detection (using ADP-Glo™ as an example):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Calculate the percentage of inhibition for each KB-0742 concentration relative to the positive and negative controls and determine the IC50 value using non-linear regression analysis.
Cell Viability and Apoptosis Assay (IncuCyte® Caspase-3/7 Assay)
This protocol describes a real-time, live-cell imaging-based method to assess the effect of KB-0742 on cell viability and apoptosis induction.
Materials:
-
Cancer cell line of interest (e.g., 22Rv1)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
KB-0742
-
IncuCyte® Caspase-3/7 Green Apoptosis Assay Reagent
-
IncuCyte® Live-Cell Analysis System
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment Preparation: Prepare a range of concentrations of KB-0742 in cell culture medium containing the IncuCyte® Caspase-3/7 Green Apoptosis Assay Reagent at the recommended dilution (e.g., 1:1000 for a final concentration of 5 µM).[14]
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of KB-0742 and the apoptosis reagent. Include vehicle control wells.
-
Live-Cell Imaging: Place the plate inside the IncuCyte® Live-Cell Analysis System and acquire images (e.g., every 2-3 hours) over a period of 48-72 hours.
-
Image Analysis: Use the IncuCyte® software to quantify the number of green fluorescent (apoptotic) cells and the total cell confluence over time.
-
Data Analysis: Plot the number of apoptotic cells and cell confluence as a function of time and KB-0742 concentration. Calculate parameters such as GR50 (concentration for 50% growth rate inhibition) and the time course of apoptosis induction.
Western Blotting for Phosphorylation of RNA Polymerase II
This protocol outlines the procedure to detect changes in the phosphorylation of RNA Polymerase II at Serine 2 following treatment with KB-0742.
Materials:
-
Cancer cell line of interest
-
KB-0742
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-RNAP II (Ser2), anti-total RNAP II, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of KB-0742 for a specified time (e.g., 6 hours).[1] Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-RNAP II (Ser2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies against total RNAP II and a loading control to normalize the data.
-
Data Analysis: Quantify the band intensities and determine the relative levels of phosphorylated RNAP II, normalized to total RNAP II and the loading control.
Conclusion
KB-0742 is a highly promising, orally bioavailable, and selective CDK9 inhibitor with demonstrated anti-tumor activity in various preclinical models. Its well-defined mechanism of action, favorable pharmacokinetic profile, and manageable safety profile in early clinical trials underscore its potential as a therapeutic agent for transcriptionally addicted cancers. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of KB-0742 and other CDK9 inhibitors in a research and drug development setting.
References
- 1. uib.no [uib.no]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Function and Control of RNA Polymerase II C-Terminal Domain Phosphorylation in Vertebrate Transcription and RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. tempus.com [tempus.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. smarteq-sa.com [smarteq-sa.com]
An In-depth Technical Guide on BO-0742 as a DNA Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
BO-0742 is a potent, synthetic DNA alkylating agent belonging to the N-mustard derivatives of 9-anilinoacridine (B1211779). It has demonstrated significant cytotoxic activity against a range of cancer cell lines, including those resistant to conventional chemotherapeutics. Preclinical studies have highlighted its efficacy in vivo, showing complete tumor remission in human tumor xenograft models. The primary mechanism of action of this compound involves the alkylation of DNA, leading to covalent binding to the genetic material and subsequent cellular apoptosis. Evidence also suggests a potential interaction with topoisomerase II, contributing to its anti-tumor effects. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its cytotoxic and in vivo efficacy, detailed experimental protocols, and a visualization of its proposed signaling pathways.
Introduction
This compound, with the chemical name (3-(acridin-9-ylamino)-5-{2-[bis-(2-chloroethyl)amino]ethoxy}phenyl)methanol, is a novel compound synthesized as part of a series of N-mustard derivatives of 9-anilinoacridine.[1][2] These compounds were designed as DNA-targeted alkylating agents for anti-tumor evaluation. The core structure combines the DNA intercalating properties of the 9-anilinoacridine moiety with the DNA alkylating function of the N-mustard group, creating a bifunctional molecule with potent anti-cancer activity.
Mechanism of Action
The primary mechanism of action of this compound is its function as a DNA alkylating agent. The N-mustard group of this compound forms highly reactive electrophilic intermediates that covalently bind to nucleophilic sites on DNA bases, primarily the N7 position of guanine. This process can lead to several downstream consequences detrimental to the cancer cell:
-
DNA Alkylation: The covalent attachment of alkyl groups to DNA disrupts its structure and function. This can occur as mono-adducts or, more critically, as interstrand cross-links (ICLs), which prevent the separation of the DNA double helix.[3]
-
Inhibition of DNA Replication and Transcription: The presence of bulky adducts and ICLs on the DNA template physically obstructs the progression of DNA and RNA polymerases, leading to the arrest of DNA replication and transcription. This is a critical factor in rapidly dividing cancer cells.[3]
-
Induction of DNA Damage Response (DDR): The cell recognizes the alkylated DNA as damage, triggering the complex DNA Damage Response (DDR) signaling pathway. This can lead to cell cycle arrest, attempts at DNA repair, or, if the damage is too extensive, the initiation of programmed cell death (apoptosis).
Beyond direct DNA alkylation, it has been suggested that this compound may also interact with Topoisomerase II (Topo II) .[4] Topo II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. Inhibition of Topo II can lead to the accumulation of DNA double-strand breaks, further contributing to the cytotoxic effects of this compound.
Signaling Pathway
The DNA damage induced by this compound is expected to activate the DNA Damage Response (DDR) pathway. A proposed signaling cascade is illustrated below.
Caption: Proposed signaling pathway of this compound.
Quantitative Data
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CCRF-CEM | Human Lymphoblastic Leukemia | 0.002 - 0.7 | [1] |
| CCRF-CEM/VBL | Vinblastine-Resistant Leukemia | Not specified, but no cross-resistance observed | [2] |
| CCRF-CEM/Taxol | Taxol-Resistant Leukemia | Not specified, but no cross-resistance observed | [2] |
Note: The broad range for CCRF-CEM reflects the evaluation of a series of related N-mustard derivatives, with this compound being one of the most potent.
In Vivo Efficacy
Preclinical studies in nude mice bearing human tumor xenografts have shown significant anti-tumor activity of this compound.
| Tumor Model | Cancer Type | Dosing Regimen | Results | Reference |
| MX-1 | Human Breast Carcinoma | 1-2 mg/kg (Q3Dx7) or 3 mg/kg (Q4Dx5), IV | Complete tumor remission in 2 out of 3 mice. | [1][2] |
| SK-OV-3 | Human Ovarian Adenocarcinoma | Not specified | 81-96% tumor suppression. | [2] |
| CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | Not specified | 81-96% tumor suppression. | [2] |
| HCT-116 | Colon Carcinoma | Not specified | 81-96% tumor suppression. | [2] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTS Assay)
This protocol is a general guideline for determining the IC50 value of this compound in a cancer cell line.
Workflow Diagram:
Caption: Workflow for a typical cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-only controls.
-
Treatment Incubation: Incubate the cells with this compound for 48 to 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Color Development: Incubate the plate for 1 to 4 hours at 37°C to allow for the conversion of MTS to formazan (B1609692) by viable cells.
-
Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
DNA Alkylation Assay (Comet Assay)
This protocol provides a general method to assess DNA damage induced by this compound.
Methodology:
-
Cell Treatment: Treat cancer cells with various concentrations of this compound for a specified period (e.g., 2-4 hours).
-
Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing strand breaks and alkali-labile sites resulting from alkylation) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.
In Vivo Human Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Workflow Diagram:
Caption: General workflow for a human tumor xenograft study.
Methodology:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 MX-1 or SK-OV-3 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound intravenously (IV) according to a predetermined dosing schedule (e.g., 1-3 mg/kg, every 3 or 4 days for a specified number of cycles). The control group receives the vehicle solution.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study for a defined period or until the tumors in the control group reach a predetermined size.
-
Data Analysis: At the end of the study, sacrifice the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Conclusion
This compound is a promising DNA alkylating agent with potent anti-tumor activity demonstrated in both in vitro and in vivo preclinical models. Its ability to overcome drug resistance and induce complete tumor remission at low doses highlights its potential as a therapeutic candidate. Further research is warranted to fully elucidate its interaction with Topoisomerase II, delineate the specific components of the DNA damage response it activates, and optimize its therapeutic window for clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially advance this promising anti-cancer compound.
References
- 1. Potent antitumor N-mustard derivatives of 9-anilinoacridine, synthesis and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent antitumor 9-anilinoacridines bearing an alkylating N-mustard residue on the anilino ring: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preclinical Profile of KB-0742: A Potent and Selective CDK9 Inhibitor
Introduction: KB-0742 (formerly BO-0742) is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] Transcriptional deregulation is a recognized feature of many cancers, with genomic amplifications of oncogenes like the MYC family occurring in a significant percentage of solid tumors.[2][3] CDK9 plays a crucial role in regulating transcriptional elongation, making it a compelling therapeutic target for cancers dependent on deregulated transcriptional activity.[1][2] KB-0742 was developed to selectively inhibit CDK9, offering a potential therapeutic strategy for MYC-dependent cancers and other transcriptionally addicted tumors.[2][4] Preclinical studies have demonstrated its anti-tumor activity in various cancer models, leading to its investigation in a phase 1/2 clinical trial for patients with relapsed or refractory solid tumors.[2][5]
Mechanism of Action
KB-0742 selectively binds to and inhibits CDK9, a key regulator of transcriptional elongation.[1][5] This inhibition leads to a decrease in the phosphorylation of the C-terminal domain of RNA polymerase II (pSER2), a critical step for productive transcription elongation.[1] The subsequent suppression of transcription disproportionately affects genes with high transcriptional turnover, including oncogenic drivers like MYC.[4][5] The downstream effects include cell cycle arrest and apoptosis in tumor cells that are dependent on these oncogenic transcription factors.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tempus.com [tempus.com]
- 5. onclive.com [onclive.com]
An In-depth Technical Guide on the Pharmacology and Toxicology of BO-0742
Executive Summary:
BO-0742 is a novel, potent anti-cancer agent characterized as a DNA-targeted alkylating agent. It is a synthetic derivative of 9-anilinoacridine (B1211779), incorporating a nitrogen mustard moiety. This design allows it to function as a bifunctional agent, with the acridine (B1665455) core intercalating into DNA and the nitrogen mustard forming covalent cross-links, leading to significant cytotoxicity in tumor cells. Preclinical studies have demonstrated its efficacy in both drug-sensitive and drug-resistant leukemia cell lines, as well as in animal models of human breast and ovarian cancers. This compound has shown substantially greater potency than its parent compound and has exhibited a favorable profile in overcoming common mechanisms of drug resistance. This document provides a comprehensive overview of the available pharmacological and toxicological data on this compound, detailed experimental methodologies for its evaluation, and visual representations of its mechanism of action and experimental workflows.
Pharmacology
The pharmacological activity of this compound is primarily attributed to its action as a DNA-targeted alkylating agent. Its chemical structure, a conjugate of a 9-anilinoacridine and a nitrogen mustard, is key to its mechanism of action.[1]
1.1. Mechanism of Action
This compound exerts its cytotoxic effects through a dual mechanism:
-
DNA Intercalation: The planar acridine ring structure allows this compound to insert itself between the base pairs of the DNA double helix.[2][3][4] This intercalation disrupts the normal structure of DNA, which can interfere with the processes of DNA replication and transcription.[2]
-
DNA Alkylation and Cross-linking: The nitrogen mustard component of this compound is a powerful alkylating agent.[5][6][7] It forms covalent bonds with nucleotide bases, particularly at the N7 position of guanine. Because it is a bifunctional alkylating agent, a single molecule of this compound can react with two different sites on the DNA, leading to the formation of interstrand or intrastrand cross-links. These cross-links prevent the separation of the DNA strands, which is a critical step in both replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[6]
Evidence suggests that this compound binds covalently to its cellular targets. In one study, its cytotoxicity was not diminished after a 3-hour incubation followed by washing, a characteristic that distinguishes it from non-covalently binding agents like taxol and vinblastine (B1199706).[1] This covalent binding is likely with DNA and/or other cellular components such as Topoisomerase II.[1]
Furthermore, the broader class of acridine derivatives has been shown to activate the p53 tumor suppressor pathway by stabilizing the p53 protein through the blockage of its ubiquitination.[8] This leads to p53-dependent apoptosis, often mediated by the pro-apoptotic protein Bax.[8] It is plausible that this compound shares this mechanism, although this has not been explicitly confirmed for this specific compound.
1.2. Pharmacodynamics
This compound has demonstrated significant in vitro and in vivo antitumor activity.
-
In Vitro Cytotoxicity: It is a potent inhibitor of human leukemic cells (CCRF-CEM) in culture, showing approximately 100-fold greater potency than its parent analogue, 3-(9-acridinylamino)-5-hydroxymethylaniline (AHMA).[1] A key feature of this compound is its ability to overcome certain forms of drug resistance. It did not exhibit cross-resistance in cell lines resistant to vinblastine (CCRF-CEM/VBL) or taxol (CCRF-CEM/taxol), indicating that it is likely not a substrate for the P-glycoprotein efflux pump and is not affected by tubulin mutations.[1]
-
In Vivo Antitumor Efficacy: Studies in nude mice bearing human tumor xenografts have shown promising results. In a human breast carcinoma (MX-1) xenograft model, intravenous administration of this compound resulted in complete tumor remission in two out of three mice.[1] In a human ovarian carcinoma (SK-OV3) xenograft model, treatment with this compound led to a 96% reduction in tumor volume.[1] The effective doses in these studies were noted to be 10- to 15-fold lower than those required for Taxol in similar studies.[1]
Toxicology
The available data on the toxicology of this compound is limited to observations from in vivo efficacy studies. As an alkylating agent, its toxicity is expected to be most pronounced in rapidly dividing cells, which is a characteristic of this class of drugs.[5][7]
-
Host Toxicity in Animal Models: In a study with nude mice bearing human ovarian carcinoma xenografts, treatment with therapeutically effective doses of this compound resulted in a 5% loss of body weight.[1] This suggests a degree of systemic toxicity at the doses required for antitumor activity. The general class of acridine derivatives is known for high cytotoxic activity, which can be associated with side effects that may limit their clinical use.[4]
Data Presentation
Table 1: In Vivo Antitumor Activity of this compound in Human Tumor Xenograft Models
| Tumor Model | Host | Dosing Regimen | Route of Administration | Outcome | Reference |
| Human Breast Carcinoma | Nude | 1-2 mg/kg (Q3D x 7) or 3 mg/kg (Q4D x 5) | Intravenous | Complete tumor remission in 2 of 3 mice | [1] |
| Human Ovarian Carcinoma | Nude | 2.5 mg/kg (days 9, 12, 15), 3 mg/kg (days 18, 21), and 5 mg/kg (days 24, 30, 33) | Intravenous Infusion (6h) | 96% reduction in tumor volume; 5% body weight loss | [1] |
Experimental Protocols
The following are generalized protocols representative of the types of assays used to evaluate the pharmacology and toxicology of compounds like this compound. The specific parameters for this compound are included where available.
4.1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed human cancer cell lines (e.g., CCRF-CEM) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
4.2. Human Tumor Xenograft Model
This protocol describes the in vivo evaluation of antitumor activity.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice).
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., MX-1 breast cancer or SK-OV3 ovarian cancer cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound according to a specified dosing regimen and route (see Table 1). The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis if required.
-
Analysis: Compare the tumor growth inhibition between the treated and control groups.
Visualizations
Diagram 1: Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action for this compound in a cancer cell.
Diagram 2: Experimental Workflow for In Vivo Antitumor Efficacy Study
Caption: Workflow for a typical human tumor xenograft study.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel synthetic acridine derivatives as potent DNA-binding and apoptosis-inducing antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 7. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 8. Acridine derivatives activate p53 and induce tumor cell death through Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of BO-0742 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: BO-0742, a novel derivative of 3-(9-acridinylamino)-5-hydroxymethyl-aniline (AHMA) and N-mustard, has emerged as a potent preclinical anti-cancer agent.[1][2][3] As a DNA alkylating agent, this compound covalently modifies cellular DNA, inducing damage and triggering cell death pathways in malignant cells.[4][5] This technical guide provides an in-depth overview of the therapeutic potential of this compound in oncology, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed mechanism of action.
In Vitro Efficacy of this compound
This compound has demonstrated significant cytotoxic activity across a range of human cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined using colorimetric assays such as the MTS or XTT assay. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.002 - 0.7 | |
| CCRF-CEM/taxol | Taxol-Resistant Leukemia | 0.0075 | This compound is effective against drug-resistant cell lines.[3] |
| A549 | Lung Carcinoma | 0.003 - 0.02 | Data for related 9-anilinoacridine (B1211779) N-mustard derivatives.[4] |
| HCT-116 | Colon Carcinoma | 0.003 - 0.02 | Data for related 9-anilinoacridine N-mustard derivatives.[4] |
| MX-1 | Breast Carcinoma | 0.003 - 0.02 | Data for related 9-anilinoacridine N-mustard derivatives.[4] |
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds. This table summarizes the reported IC50 values of this compound and similar 9-anilinoacridine N-mustard derivatives against various human cancer cell lines.
In Vivo Anti-Tumor Activity
Preclinical studies using xenograft models, where human tumors are grown in immunodeficient mice, have shown the potent in vivo anti-cancer efficacy of this compound.
| Cancer Type | Xenograft Model | Treatment Regimen | Outcome |
| Breast Carcinoma | MX-1 | 1-2 mg/kg, IV, every 3 days for 7 cycles or 3 mg/kg, IV, every 4 days for 5 cycles | Complete tumor remission in 2 out of 3 mice.[6] |
| Ovarian Carcinoma | SK-OV-3 | Intravenous infusion (6h) at doses of 2.5 mg/kg (on days 9, 12, 15), 3 mg/kg (on days 18, 21), and 5 mg/kg (on days 24, 30, 33) | 96% reduction in tumor volume with minimal toxicity (5% body weight loss).[2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models. This table outlines the significant anti-tumor effects of this compound in preclinical models of human breast and ovarian cancer.
Mechanism of Action: DNA Damage and Cell Cycle Arrest
As a DNA alkylating agent, this compound's primary mechanism of action is the induction of DNA damage. This damage, particularly DNA double-strand breaks, activates the DNA Damage Response (DDR) pathway. A key indicator of this is the phosphorylation of the histone variant H2AX, forming γ-H2AX foci at the sites of DNA damage. The related N-mustard derivative, BO-1051, has been shown to significantly increase and sustain γ-H2AX foci, suggesting that this is a class effect of these compounds.[1][7]
The activation of the DDR pathway leads to cell cycle arrest, providing the cell with an opportunity to repair the DNA damage. If the damage is too extensive to be repaired, the cell is directed towards apoptosis, or programmed cell death.
Figure 1: Proposed Signaling Pathway of this compound. This diagram illustrates the proposed mechanism of action for this compound, starting from its entry into the cell to the induction of apoptosis via the DNA Damage Response pathway.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTS/XTT)
A detailed protocol for determining the in vitro cytotoxicity of this compound is outlined below.
Figure 2: Workflow for In Vitro Cytotoxicity Assay. This diagram outlines the key steps involved in assessing the cytotoxic effects of this compound on cancer cell lines using an MTS or XTT assay.
Methodology:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Preparation: A stock solution of this compound is prepared and serially diluted to the desired concentrations.
-
Treatment: The culture medium is replaced with medium containing various concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTS/XTT Assay: The MTS or XTT reagent is added to each well, and the plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by viable cells.
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting the percentage of viable cells against the drug concentration.
In Vivo Xenograft Study
The following provides a general protocol for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Animal Models: Immunodeficient mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human tumor cells (e.g., MX-1 or SK-OV-3) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization: Mice are randomized into control and treatment groups.
-
Drug Administration: this compound is administered to the treatment group via the specified route (e.g., intravenous injection) and schedule. The control group receives a vehicle control.
-
Monitoring: Tumor size and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.
Pharmacokinetics and Limitations
Despite its potent anti-cancer activity, preclinical studies have indicated that this compound has a low bioavailability and a short half-life in mice (<25 minutes).[1][7] These pharmacokinetic properties present a challenge for its clinical development. To address these limitations, more stable analogs, such as BO-1051, have been synthesized and are currently under investigation.[7]
Conclusion and Future Directions
This compound is a promising preclinical DNA alkylating agent with potent in vitro and in vivo anti-cancer activity against a variety of tumor types, including those with drug resistance. Its mechanism of action through the induction of DNA damage and activation of the DDR pathway provides a strong rationale for its further development. However, its challenging pharmacokinetic profile necessitates the exploration of improved formulations or the development of more stable analogs. Future research should focus on detailed mechanistic studies to fully elucidate the signaling pathways modulated by this compound and on optimizing its drug delivery and stability to enhance its therapeutic potential for the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Potent antitumor 9-anilinoacridines and acridines bearing an alkylating N-mustard residue on the acridine chromophore: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent antitumor N-mustard derivatives of 9-anilinoacridine, synthesis and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of radiosensitivity in human glioblastoma cells by the DNA N-mustard alkylating agent BO-1051 through augmented and sustained DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
BO-0742 experimental protocol for cell culture
As the identifier "BO-0742" does not correspond to a known experimental compound in the publicly available scientific literature, it is highly probable that this is a typographical error. Based on compounds with similar designations, we have prepared comprehensive application notes and protocols for two distinct molecules: KB-0742 , a selective CDK9 inhibitor, and GW0742 , a PPARβ/δ agonist. Below you will find detailed experimental protocols for the use of each of these compounds in a cell culture setting.
Application Notes and Protocols for KB-0742
Audience: Researchers, scientists, and drug development professionals in the field of oncology and transcriptional regulation.
Introduction: KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), which plays a crucial role in the regulation of gene transcription.[3] By inhibiting CDK9, KB-0742 effectively suppresses the transcription of key oncogenes and anti-apoptotic proteins, such as MYC and MCL-1, making it a promising therapeutic agent for MYC-dependent cancers and other transcriptionally addicted tumors.[3][4][5]
Mechanism of Action and Signaling Pathway
KB-0742 exerts its anti-tumor activity by binding to and inhibiting the kinase activity of CDK9.[3] This inhibition prevents the CDK9-mediated phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position (p-Ser2-RNAPII).[2][3] Phosphorylation at this site is a critical step for the transition from transcription initiation to productive elongation. Consequently, inhibition of this process leads to a global downregulation of transcription, with a particularly profound effect on genes with short half-life transcripts, including many oncogenes and survival factors.[1] This ultimately results in cell cycle arrest and apoptosis in cancer cells that are dependent on these transcripts for their proliferation and survival.[3]
Quantitative Data
The following table summarizes the in vitro activity of KB-0742 in various cancer cell lines.
| Parameter | Cell Line | Cancer Type | Value | Reference |
| IC₅₀ | CDK9/cyclin T1 | N/A (Biochemical Assay) | 6 nM | [1] |
| GR₅₀ | 22Rv1 | Prostate Cancer | 0.183 µM | [1] |
| GR₅₀ | MV-4-11 | Acute Myeloid Leukemia | 0.288 µM | [1] |
| GI₅₀ | TNBC Cell Lines | Triple-Negative Breast Cancer | 530 nM - 1 µM | [2] |
| IC₅₀ | TNBC Cell Lines | Triple-Negative Breast Cancer | 600 nM - 1.2 µM | [2] |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay
This protocol describes a method to determine the effect of KB-0742 on the viability and proliferation of cancer cells using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.
Materials:
-
Cancer cell line of interest (e.g., 22Rv1, MV-4-11, or a TNBC cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
KB-0742 (stock solution prepared in DMSO)
-
96-well clear or black flat-bottom tissue culture plates
-
MTT reagent (5 mg/mL in PBS) or PrestoBlue™ Cell Viability Reagent
-
DMSO (for MTT assay)
-
Plate reader (for absorbance or fluorescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of KB-0742 in complete medium from the DMSO stock. Ensure the final DMSO concentration is ≤ 0.1% in all wells.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of KB-0742 (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[1]
-
-
Viability Assessment (MTT):
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of KB-0742 and determine the GR₅₀/GI₅₀/IC₅₀ values using a suitable software package.
-
Protocol 2: Western Blotting for Target Engagement
This protocol is designed to assess the pharmacodynamic effect of KB-0742 by measuring the phosphorylation of RNAP II and the expression levels of downstream target proteins like MYC.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
KB-0742
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Ser2-RNAPII, anti-RNAPII, anti-MYC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of KB-0742 (e.g., 0.1 µM, 1 µM, 10 µM) for a specified time (e.g., 6 hours).[1]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Assess the dose-dependent decrease in p-Ser2-RNAPII and MYC levels.
-
Application Notes and Protocols for GW0742
Audience: Researchers, scientists, and drug development professionals in the fields of metabolic diseases, cardiovascular research, and inflammation.
Introduction: GW0742 is a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a ligand-activated transcription factor.[6] PPARδ is involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation.[7][8] GW0742 has been shown to modulate signaling pathways associated with cell growth, increase fatty acid oxidation, and exert protective effects in models of cardiac hypertrophy and lung injury.[6][9]
Mechanism of Action and Signaling Pathway
GW0742 primarily functions by binding to and activating PPARδ, leading to the transcription of target genes involved in fatty acid metabolism.[10] However, research has also uncovered a non-genomic, PPARδ-independent mechanism of action. In cardiac myocytes, GW0742 can attenuate the generation of reactive oxygen species (ROS).[6] This antioxidant effect prevents the oxidation and inactivation of the phosphatase PTEN. Active PTEN, in turn, dephosphorylates and inactivates key signaling kinases such as Akt, and subsequently attenuates downstream signaling through the PI3K/Akt and ERK1/2 pathways, which are implicated in hypertrophic responses.[6]
Quantitative Data
The following table summarizes the in vitro activity of GW0742 for different PPAR isoforms.
| Parameter | Receptor | Species | Value | Reference |
| EC₅₀ | PPARδ | Human | 0.001 µM (1 nM) | |
| EC₅₀ | PPARα | Human | 1.1 µM | |
| EC₅₀ | PPARγ | Human | 2 µM |
Experimental Protocols
Protocol 1: Assessing GW0742 Effects on Cell Signaling
This protocol uses Western blotting to measure the effect of GW0742 on agonist-induced phosphorylation of Akt and ERK1/2 in a cell line such as neonatal rat ventricular myocytes (NRVMs) or H9c2 cells.
Materials:
-
NRVMs or H9c2 cardiac myoblasts
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium for starvation
-
GW0742 (stock solution in DMSO)
-
Growth-promoting agonist (e.g., Phenylephrine (PE), Insulin, or IGF-1)
-
6-well plates and Western blotting reagents (as described in Protocol 2 for KB-0742)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)
Procedure:
-
Cell Culture and Starvation:
-
Plate cells in 6-well plates and grow to 80% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium prior to the experiment.
-
-
Compound Pre-treatment:
-
Pre-treat the cells with GW0742 (e.g., 1 µM) or vehicle (DMSO) for 30 minutes.
-
-
Agonist Stimulation:
-
Stimulate the cells with a growth-promoting agonist (e.g., 100 µM PE or 100 nM Insulin) for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis and Western Blotting:
-
Immediately wash the cells with ice-cold PBS and lyse them.
-
Proceed with protein quantification, SDS-PAGE, and immunoblotting as described in Protocol 2 for KB-0742.
-
-
Analysis:
-
Probe the membranes with antibodies against the phosphorylated and total forms of Akt and ERK1/2.
-
Quantify the ratio of phosphorylated to total protein to determine the effect of GW0742 on agonist-induced signaling.
-
Protocol 2: Fatty Acid Oxidation Assay
This protocol provides a method to measure the effect of GW0742 on the rate of fatty acid oxidation in cultured cells (e.g., C2C12 myotubes, hepatocytes).
Materials:
-
Cell line of interest (e.g., C2C12)
-
Culture and differentiation medium (for C2C12)
-
GW0742
-
Fatty acid oxidation substrate (e.g., [³H]palmitate or a fluorescent fatty acid analog)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and, if necessary (like C2C12s), differentiate them into a mature phenotype (e.g., myotubes).
-
Treat the cells with GW0742 (e.g., 10⁻⁶ M) or vehicle for 24 hours.[10]
-
-
Fatty Acid Oxidation Measurement:
-
Wash the cells and incubate them in a reaction medium containing the radiolabeled or fluorescent fatty acid substrate.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Quantification:
-
For [³H]palmitate: Collect the medium and measure the amount of ³H₂O produced, which is a product of β-oxidation, using a scintillation counter.
-
For fluorescent analogs: Measure the fluorescence intensity of a metabolic byproduct or the decrease in substrate fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the fatty acid oxidation rate to the total protein content in each well.
-
Compare the rates between GW0742-treated and vehicle-treated cells to determine the effect of the compound.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. onclive.com [onclive.com]
- 5. Kronos Bio Presents Preclinical Data on Oral CDK9 Inhibitor KB-0742, Providing Additional Evidence of Potential Efficacy in MYC-Amplified and Transcriptionally Addicted Tumors at AACR | KRON Stock News [stocktitan.net]
- 6. The PPARβ/δ agonist GW0742 modulates signaling pathways associated with cardiac myocyte growth via a non-genomic redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of PPAR-agonist GW0742 as antidiabetic drug: study in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lotilabs.com [lotilabs.com]
- 9. GW0742, a high-affinity PPAR -beta/delta agonist, inhibits acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for the In Vivo Use of KB-0742
Important Note for Researchers: Your original query was for "BO-0742." However, publicly available information on the in vivo use of this compound is limited to a single preclinical study from 2009, with insufficient detail to construct a comprehensive protocol. In contrast, there is a substantial body of recent preclinical and clinical data for a similarly named compound, KB-0742 , a potent and selective CDK9 inhibitor. To provide a more valuable and actionable resource, this document focuses on the application and protocols for KB-0742 in in vivo models. Please ensure you are working with the correct compound in your research.
Introduction to KB-0742
KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII).[3][4] Many cancers, particularly those driven by the MYC oncogene, exhibit a strong dependence on transcriptional machinery for their sustained growth and proliferation.[1][4] By inhibiting CDK9, KB-0742 effectively downregulates the expression of key oncogenes like MYC, leading to anti-tumor activity in various preclinical cancer models.[3][5] KB-0742 is currently under investigation in clinical trials for patients with relapsed or refractory solid tumors and non-Hodgkin lymphoma.[1][6]
Mechanism of Action: CDK9 Inhibition in MYC-Dependent Cancers
The MYC family of proto-oncogenes is frequently amplified in human cancers, leading to transcriptional addiction where cancer cells become highly dependent on the cellular machinery that transcribes these genes.[1][2] CDK9 is a critical part of this machinery. The binding of the P-TEFb complex (containing CDK9) to RNAPII releases it from a paused state, allowing for transcriptional elongation to proceed. In MYC-driven cancers, this process is hyperactive. KB-0742 selectively inhibits the kinase activity of CDK9, which prevents the phosphorylation of RNAPII at serine 2 (pSER2).[1][3] This leads to a halt in transcriptional elongation, preferentially affecting genes with short half-lives and those regulated by super-enhancers, such as MYC itself.[4] The subsequent reduction in MYC protein levels disrupts the oncogenic signaling pathways that drive tumor growth and survival.[3][5]
Data Presentation: In Vivo Efficacy of KB-0742
The following tables summarize the quantitative data from preclinical studies of KB-0742 in various mouse xenograft models.
Table 1: Efficacy of KB-0742 in Patient-Derived Xenograft (PDX) Models
| Model Type | PDX Model ID | Cancer Type | KB-0742 Dose & Schedule | Tumor Growth Inhibition (TGI) | Notes | Reference |
| TNBC PDX | CTG-1017 | Triple-Negative Breast Cancer | 60 mg/kg, p.o., 3 days on/4 days off | 82% | Comparable to standard of care (cisplatin + gemcitabine). | [1][2] |
| TNBC PDX | CTG-0869 | Triple-Negative Breast Cancer | 60 mg/kg, p.o., 3 days on/4 days off | Significant TGI | Well-tolerated. | [3] |
| TNBC PDX | CTG-0437 | Triple-Negative Breast Cancer | 60 mg/kg, p.o., 3 days on/4 days off | Significant TGI | Comparable to standard of care (carboplatin + paclitaxel). | [3] |
| Chordoma PDX | CF466 | Chordoma | 30 mg/kg & 60 mg/kg, p.o. | Dose-dependent TGI | Higher dose showed greater reduction in pSER2. | [7] |
| Chordoma PDX | CF539 | Chordoma | Not specified | TGI similar to afatinib (B358) | Combination with afatinib showed increased response. | [7] |
| Ovarian Cancer PDX | Multiple | Ovarian Cancer | Not specified | Good correlation of TGI with MYC amplification | Tumor regressions observed in several models. | [8] |
| Lymphoma PDX | Multiple | Double-Hit DLBCL | Not specified | 56% TGI | Lymphocyte-derived cell lines were most sensitive. | [8][9] |
Table 2: Efficacy of KB-0742 in Cell Line-Derived Xenograft (CDX) Models
| Cell Line | Cancer Type | KB-0742 Dose & Schedule | Tumor Growth Inhibition (TGI) | Notes | Reference |
| MV4-11 | Acute Myeloid Leukemia | 60 mg/kg, p.o., 3 days on/4 days off | 81% | Intermittent dosing. | [10] |
| MV4-11 | Acute Myeloid Leukemia | 25 mg/kg, p.o., continuous daily | 74% | Continuous dosing. | [10] |
Table 3: Pharmacodynamic Effects of KB-0742 in TNBC PDX Model (CTG-1017)
| Time Point (post-dose) | KB-0742 Plasma Concentration | pSER2 Reduction | MYC Protein Reduction | Reference |
| 2 hours | 846 ng/mL (2.9 µM) | Significant | Significant | [1][2] |
| 8 hours | 73 ng/mL (0.25 µM) | Not significant | Not significant | [1][2] |
Experimental Protocols
The following are generalized protocols for in vivo studies with KB-0742 based on published preclinical data. These should be adapted and optimized for specific experimental needs.
Protocol 1: General In Vivo Efficacy Study using a PDX Model
This protocol describes a typical workflow for evaluating the anti-tumor activity of KB-0742 in a subcutaneous patient-derived xenograft (PDX) model.
1. Animal Model:
-
Athymic Nude-Foxn1nu mice are a suitable strain for PDX models.[1][2]
-
House animals in a specific pathogen-free (SPF) environment.
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Implantation:
-
Subcutaneously implant tumor fragments from a relevant, well-characterized PDX model (e.g., MYC-amplified TNBC) into the flank of the mice.
3. Tumor Growth Monitoring:
-
Once tumors are palpable, measure tumor dimensions with digital calipers twice weekly.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
4. Randomization and Grouping:
-
When the mean tumor volume reaches approximately 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Group 1 (Vehicle Control): Saline, administered orally (p.o.) on the same schedule as the KB-0742 group.
-
Group 2 (KB-0742): 60 mg/kg KB-0742, prepared in saline, administered p.o. on an intermittent schedule (e.g., 3 days on, 4 days off).[3]
-
Group 3 (Standard of Care Control): Administer a relevant standard-of-care chemotherapy regimen for the cancer type being studied (e.g., cisplatin (B142131) and gemcitabine (B846) for TNBC).[3]
5. Treatment and Monitoring:
-
Administer treatments for a defined period (e.g., 4 weekly cycles).[1][2]
-
Monitor tumor volume and body weight twice weekly.
-
Observe mice for any clinical signs of toxicity.
6. Study Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at a fixed time point.
-
At the endpoint, euthanize mice and collect tumors and blood samples.
-
For pharmacodynamic studies, satellite groups can be euthanized at specific time points after the final dose (e.g., 2 and 8 hours) to collect tumors and plasma for analysis.[1][2]
7. Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
Protocol 2: Pharmacodynamic (PD) Marker Analysis
This protocol outlines the steps for assessing target engagement of KB-0742 in tumor tissue.
1. Sample Preparation:
-
Collect tumor tissue at specified time points (e.g., 2 and 8 hours) after the final dose of KB-0742 or vehicle.[1][2]
-
Snap-freeze a portion of the tumor in liquid nitrogen for protein and RNA analysis. Fix the remaining tissue in formalin for immunohistochemistry.
-
Collect blood via cardiac puncture into EDTA-coated tubes and centrifuge to separate plasma for pharmacokinetic analysis.
2. Protein Analysis (Western Blot or HTRF):
-
Prepare tumor lysates from the snap-frozen tissue.
-
Determine protein concentration using a BCA assay.
-
Analyze the levels of pSER2 (RNAPII) and total RNAPII, as well as MYC protein levels. Homogeneous Time-Resolved Fluorescence (HTRF) assays are a high-throughput method used in the original studies.[1][2]
-
Normalize the levels of the target proteins to a loading control (e.g., GAPDH or Vinculin).
3. RNA Analysis (RT-qPCR or RNA-seq):
-
Isolate total RNA from snap-frozen tumor tissue.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative PCR (qPCR) to measure the expression of MYC and other downstream target genes.
-
Alternatively, perform RNA-sequencing for a global analysis of gene expression changes.[3]
4. Pharmacokinetic (PK) Analysis:
-
Analyze plasma samples using LC-MS/MS to determine the concentration of KB-0742 at the time of tissue collection. This allows for correlation of drug exposure with pharmacodynamic effects.[1][2]
By following these detailed notes and protocols, researchers can effectively design and execute in vivo studies to evaluate the efficacy and mechanism of action of KB-0742 in relevant cancer models.
References
- 1. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tempus.com [tempus.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Activity of KB-0742, an Oral, Highly Selective, CDK9 Inhibitor, in Cell Lines and in MYC-High Expressing, Patient-Derived Models of Multiple Breast Cancer Subtypes - Tempus [tempus.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for GW0742 (BO-0742) Dosage and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the dosage and administration of GW0742, a potent and selective peroxisome proliferator-activated receptor β/δ (PPARβ/δ) agonist, in mouse models. The information presented here is collated from various scientific studies and is intended to guide researchers in designing and executing experiments involving this compound. It is important to note that the compound referred to as BO-0742 is likely a typographical error in user inquiry, and the scientifically recognized name for this compound is GW0742.
Data Presentation: GW0742 Dosage and Administration in Mice
The following table summarizes the quantitative data on GW0742 dosage and administration from several key studies in mice. This allows for easy comparison of experimental parameters across different research applications.
| Application | Mouse Strain | Dosage | Administration Route | Vehicle | Frequency & Duration | Reference |
| Right Heart Hypertrophy | C57BL/6 | 10 and 30 mg/kg | Oral Gavage | Not Specified | Daily for 14 days | [1] |
| Acute Lung Injury | Male Swiss | 0.3 mg/kg | Intraperitoneal (i.p.) | Not Specified | Single bolus 30 min before and 30 min after injury induction | [2] |
| Gut Ischemia/Reperfusion Injury | Male CD-1 | 0.1 mg/kg | Intraperitoneal (i.p.) | Not Specified | Single dose 5 min prior to reperfusion | [3] |
| Diet-Induced Obesity | C57BL/6J | 3 mg/kg/day | Not Specified | Not Specified | Daily for 8 weeks | [4] |
| Hepatic Steatosis & ER Stress | C57BL/6J | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| Acetaminophen-Induced Liver Damage | C57BL/6J | 40 mg/kg | Intraperitoneal (i.p.) | Not Specified | Pretreatment before APAP exposure | [6] |
| Alzheimer's Disease Model | APP/PS1 | Not Specified | Oral Gavage | Not Specified | Daily | |
| Endurance Training | Balb/c | Not Specified | Not Specified | Not Specified | 4 weeks | [4] |
Experimental Protocols
Protocol for Oral Administration in a Right Heart Hypertrophy Model[1]
-
Objective: To investigate the direct protective effects of GW0742 on right heart hypertrophy.
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Induce right heart hypertrophy through pulmonary artery banding (PAB).
-
Seven days post-surgery, randomize mice into treatment groups.
-
Prepare GW0742 solution at concentrations of 10 mg/kg and 30 mg/kg. The vehicle used for dissolution should be appropriate for oral gavage (e.g., 0.5% carboxymethylcellulose).
-
Administer the prepared GW0742 solution or placebo to the respective groups via oral gavage.
-
Treatment is performed daily for 14 consecutive days.
-
On day 21, perform terminal hemodynamic measurements and collect tissues for further analysis.
-
Protocol for Intraperitoneal Administration in an Acute Lung Injury Model[2]
-
Objective: To evaluate the inhibitory effects of GW0742 on acute lung injury.
-
Animal Model: Male Swiss mice.
-
Procedure:
-
Induce pleurisy by injecting carrageenan into the pleural cavity.
-
Prepare GW0742 solution at a concentration of 0.3 mg/kg. The vehicle should be suitable for intraperitoneal injection (e.g., sterile saline).
-
Administer the GW0742 solution as an intraperitoneal bolus injection 30 minutes before the carrageenan challenge.
-
A second dose of GW0742 is administered 30 minutes after the carrageenan injection.
-
After a specific time course, collect pleural fluid and lung tissue for analysis of inflammatory markers.
-
Signaling Pathways and Experimental Workflows
PPARβ/δ Signaling Pathway
GW0742 acts as an agonist for PPARβ/δ, a nuclear receptor that plays a crucial role in the regulation of gene expression. Upon activation by a ligand such as GW0742, PPARβ/δ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This signaling pathway is central to various physiological processes, including lipid metabolism, inflammation, and cell proliferation.[7][8][9]
Experimental Workflow for In Vivo Administration of GW0742
The following diagram illustrates a typical experimental workflow for studying the effects of GW0742 in a mouse model.
Modulation of ERK1/2 and PI3K/Akt Signaling by GW0742
In addition to its genomic effects through PPARβ/δ, GW0742 has been shown to exert non-genomic effects by modulating intracellular signaling cascades. Notably, studies have demonstrated that GW0742 can attenuate the phosphorylation of ERK1/2 and Akt, key components of the MAPK and PI3K/Akt signaling pathways, respectively.[10][11] This inhibitory action has implications for cellular processes such as cell growth and proliferation.
References
- 1. The peroxisome proliferator–activated receptor β/δ agonist GW0742 has direct protective effects on right heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GW0742, a high-affinity PPAR -beta/delta agonist, inhibits acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GW0742, a selective PPAR-beta/delta agonist, contributes to the resolution of inflammation after gut ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jaycampbell.com [jaycampbell.com]
- 5. GW0742 (PPAR-beta agonist) attenuates hepatic endoplasmic reticulum stress by improving hepatic energy metabolism in high-fat diet fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPARβ/δ agonist GW0742 mitigates acute liver damage induced by acetaminophen overdose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. cusabio.com [cusabio.com]
- 9. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 10. The PPARβ/δ agonist GW0742 modulates signaling pathways associated with cardiac myocyte growth via a non-genomic redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for BO-0742 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BO-0742 is a potent anti-tumor agent belonging to the class of 9-anilinoacridine (B1211779) N-mustard derivatives. Its mechanism of action involves DNA alkylation, leading to cytotoxicity in rapidly dividing cancer cells. As a DNA-targeted alkylating agent, this compound covalently binds to DNA, inducing damage and triggering cell death pathways.[1] This document provides detailed protocols for the preparation of this compound stock solutions and its application in a common cell-based cytotoxicity assay. Due to the cytotoxic nature of this compound, adherence to safety precautions is imperative.
Chemical and Physical Properties
Accurate data for this compound is not publicly available. The following table summarizes known information for this compound and provides estimated values based on structurally similar 9-anilinoacridine N-mustard derivatives. Users should consult the manufacturer's certificate of analysis for precise information.
| Property | Value | Source/Note |
| Compound Name | This compound | - |
| Compound Type | 9-Anilinoacridine N-mustard derivative | [1] |
| CAS Number | Not available | - |
| Molecular Formula | Not available | - |
| Molecular Weight | ~450-550 g/mol | Estimated based on similar structures.[2][3][4] |
| Appearance | Yellow to orange solid | Typical for 9-anilinoacridine derivatives. |
| Solubility | Soluble in DMSO | [5] |
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): chemical-resistant gloves, lab coat, and safety glasses. All handling of the solid compound and concentrated stock solution should be performed in a certified chemical fume hood or biological safety cabinet.[6][7][8]
Protocol:
-
Pre-weighing Preparation: Before handling this compound, ensure all necessary PPE is worn. Prepare the workspace within a chemical fume hood or biological safety cabinet by laying down absorbent, plastic-backed pads.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, weigh out approximately 4.5-5.5 mg of this compound (based on the estimated molecular weight).
-
Dissolution: Transfer the weighed this compound powder to a sterile amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For the example above, add 1 ml of DMSO.
-
Solubilization: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, stock solutions of similar compounds in DMSO are generally stable for several months.
Workflow for Preparing this compound Stock Solution:
Caption: Workflow for the preparation of a this compound stock solution.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of this compound in a cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/ml in PBS)
-
DMSO, cell culture grade
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Dilution: Prepare a series of dilutions of the this compound stock solution in complete culture medium. A common starting range for cytotoxic agents is from 0.01 µM to 100 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Cell Treatment: After overnight incubation, carefully remove the medium from the wells and add 100 µl of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µl of MTT solution (5 mg/ml) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Mechanism of Action: DNA Alkylation
This compound, as a nitrogen mustard-containing compound, exerts its cytotoxic effects through the alkylation of DNA. The electrophilic N-mustard group reacts with nucleophilic sites on DNA bases, with a preference for the N7 position of guanine.[9] This covalent modification can lead to DNA strand breaks, cross-linking, and ultimately, the inhibition of DNA replication and transcription, triggering apoptosis.
Signaling Pathway of DNA Alkylation by this compound:
Caption: Mechanism of action of this compound via DNA alkylation.
References
- 1. Versatile cell-based assay for measuring DNA alkylation damage and its repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent antitumor N-mustard derivatives of 9-anilinoacridine, synthesis and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent antitumor 9-anilinoacridines and acridines bearing an alkylating N-mustard residue on the acridine chromophore: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity of 9-anilinoacridines bearing N-mustard residue on both anilino and acridine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. osha.gov [osha.gov]
- 7. nj.gov [nj.gov]
- 8. sps.nhs.uk [sps.nhs.uk]
- 9. Alkylating Agents | Oncohema Key [oncohemakey.com]
Application Notes and Protocols for the Detection of Novel Analyte BO-0742
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, specific analytical methods for a compound designated "BO-0742" are not publicly available. This document provides a comprehensive framework and generalized protocols based on established analytical techniques for novel small molecules or similar analytes. The provided methods and data are illustrative templates that must be adapted and validated for the specific physicochemical properties of this compound.
Introduction
The development of robust and reliable analytical methods is crucial for the characterization, quantification, and pharmacokinetic assessment of new chemical entities. This document outlines recommended analytical approaches and detailed protocols for the detection and quantification of this compound in various matrices, such as plasma, serum, and tissue homogenates. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are staples in bioanalytical chemistry for their sensitivity and specificity.[1][2][3][4]
Analytical Methodologies
The choice of analytical method will depend on the required sensitivity, selectivity, and the nature of the biological matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV or fluorescence detection is a versatile technique for the quantification of analytes in relatively high concentrations.[5][6][7][8] A well-developed HPLC method can offer excellent precision and accuracy for routine analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For low-concentration analytes in complex biological matrices, LC-MS/MS is the gold standard, offering superior sensitivity and selectivity.[2][4][9][10][11] This technique is particularly suited for pharmacokinetic studies where trace levels of the analyte and its metabolites need to be monitored.
Data Presentation: Comparative Overview of Analytical Methods
The following table summarizes hypothetical performance characteristics for the proposed analytical methods for this compound. This table should be populated with experimental data during method development and validation.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 10 - 1000 ng/mL | 0.1 - 200 ng/mL |
| Limit of Detection (LOD) | 5 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 10% | < 5% |
| Sample Volume | 100 µL | 50 µL |
| Run Time | 15 min | 5 min |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol describes a method for the sensitive quantification of this compound in human plasma, suitable for pharmacokinetic studies.
4.1.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
4.1.2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 5 µL into the LC-MS/MS system.
4.1.3. LC-MS/MS Conditions (Illustrative)
| Parameter | Setting |
| LC System | Shimadzu Nexera UHPLC or equivalent[10] |
| Column | Phenomenex Kinetex C18 (2.6 µm, 2.1 x 30 mm) or equivalent[10] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: [M+H]+ → fragment ion (To be determined) IS: [M+H]+ → fragment ion (To be determined) |
| Source Temp. | 550°C |
Protocol 2: Stability Assessment of this compound
Stability studies are essential to ensure the integrity of the analyte in biological samples under different storage and handling conditions.[12][13][14][15]
4.2.1. Freeze-Thaw Stability
-
Spike known concentrations of this compound into plasma at low and high QC levels.
-
Freeze the samples at -80°C for 24 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a total of three cycles.[11]
-
Analyze the samples and compare the concentrations to freshly prepared standards.
4.2.2. Short-Term (Bench-Top) Stability
-
Spike known concentrations of this compound into plasma.
-
Keep the samples at room temperature for a defined period (e.g., 4, 8, 24 hours).
-
Analyze the samples and compare the concentrations to freshly prepared standards.
4.2.3. Long-Term Stability
-
Spike known concentrations of this compound into plasma.
-
Store the samples at -80°C.
-
Analyze the samples at specified time points (e.g., 1, 3, 6, 12 months).
-
Compare the concentrations to the initial concentration.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in biological samples.
Caption: General workflow for this compound analysis.
Hypothetical Signaling Pathway
Assuming this compound is an inhibitor of a hypothetical kinase "Kinase-X" in an oncogenic pathway, the following diagram illustrates its mechanism of action.
Caption: Hypothetical inhibition of Kinase-X by this compound.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
- 3. uab.edu [uab.edu]
- 4. Quantification of Belzutifan in Biological Samples: LC-MS/MS Method Validation and Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an HPLC method for analysis of DB-67 and its water soluble prodrug in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. public.pensoft.net [public.pensoft.net]
- 9. The first fully optimized and validated SPE-LC-MS/MS method for determination of the new-generation neonicotinoids in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. fda.gov [fda.gov]
- 14. database.ich.org [database.ich.org]
- 15. www3.paho.org [www3.paho.org]
Application Notes and Protocols: KB-0742 in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
KB-0742 (also referred to as BO-0742) is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] It is currently under investigation for the treatment of MYC-dependent cancers and other transcriptionally addicted solid tumors.[1][3] Transcriptional deregulation is a hallmark of many cancers, and the MYC family of oncogenes is frequently amplified in a significant portion of solid tumors.[1][2] KB-0742 targets the transcriptional machinery by inhibiting CDK9, a key regulator of transcriptional elongation, thereby offering a promising therapeutic strategy for these difficult-to-treat cancers.[1]
This document provides a summary of the mechanism of action, preclinical data, and clinical findings for KB-0742 as a monotherapy. Currently, publicly available data on the combination of KB-0742 with other chemotherapy agents is limited as initial clinical trials have focused on its activity as a single agent.[4]
Mechanism of Action
KB-0742 exerts its anti-cancer effects by selectively inhibiting CDK9.[1][5] In MYC-driven cancers, the MYC oncoprotein, in a heterodimer with MAX, binds to E-box sequences in the genome and recruits the RNA Polymerase II (RNAP II) complex to initiate transcription of target genes involved in cell growth, proliferation, and apoptosis.[1][2] Following initiation, RNAP II often pauses. CDK9 plays a crucial role in releasing this paused state by phosphorylating the C-terminal domain of RNAP II at serine 2 (pSER2), which allows for transcriptional elongation to proceed.[1][6] By inhibiting CDK9, KB-0742 prevents the phosphorylation of RNAP II, leading to a halt in transcriptional elongation of MYC target genes and subsequent anti-tumor effects.[1][5][6]
Preclinical Data
Preclinical studies have demonstrated the potent and selective activity of KB-0742 in various cancer models, particularly those with MYC amplification.
In Vitro Activity
KB-0742 has shown potent inhibitory activity against CDK9 with high selectivity over other CDKs.[5] In a panel of breast cancer cell lines, KB-0742 demonstrated decreased cell viability, with effects ranging from cytostatic to cytotoxic.[5][6] Notably, the effects were more pronounced in triple-negative breast cancer (TNBC) cell lines, which often have higher MYC expression.[5][6]
| Cell Line Subtype | Effect of KB-0742 | Reference |
| HER2+ | Decreased cell viability | [5] |
| ER+ | Decreased cell viability | [5] |
| HER2+/ER+ | Decreased cell viability | [5] |
| TNBC | Preferentially cytotoxic | [5][6] |
In patient-derived organoid (PDO) models of TNBC, KB-0742 showed greater activity compared to standard-of-care chemotherapies like paclitaxel (B517696) and gemcitabine.[6]
In Vivo Activity
In vivo studies using patient-derived xenograft (PDX) models of MYC-amplified TNBC showed that treatment with KB-0742 resulted in significant tumor growth inhibition.[5] This anti-tumor activity was associated with on-target pharmacodynamic effects, including decreased phosphorylation of RNAP II at serine 2 (pSER2) and reduced MYC protein levels in tumor tissues.[5][6]
Clinical Data
KB-0742 is currently being evaluated in a Phase 1/2 clinical trial (NCT04718675) in patients with relapsed or refractory solid tumors or non-Hodgkin lymphoma.[1][2][4] The study consists of a dose-escalation part followed by a cohort expansion.[4][7]
Safety and Tolerability
Preliminary data from the dose-escalation portion of the study, which included 28 patients receiving doses from 10 mg to 60 mg, have shown that KB-0742 has a manageable safety profile.[3][8]
| Adverse Event (AE) | Incidence | Grade | Reference |
| Nausea | 64% | Grade 1/2 | [3] |
| Vomiting | 68% | Grade 1/2 | [3] |
| Fatigue | 29% | Grade 1/2 | [3] |
Importantly, no grade 3/4 neutropenia was observed, and there were no treatment-related deaths.[3][8]
Pharmacokinetics and Pharmacodynamics
KB-0742 demonstrated dose-proportional exposure and a 24-hour plasma half-life, which supports intermittent dosing schedules.[3][8] Evidence of target engagement was observed, with a reduction in pSER2 levels and proportional changes in CDK9-responsive genes.[8]
Preliminary Efficacy
In a heavily pre-treated patient population, KB-0742 showed single-agent anti-tumor activity.[3] As of the data cutoff, tumor reduction was observed in patients with myxoid liposarcoma.[8] An overall disease control rate of 48% was reported, with nine patients across various cancer types achieving stable disease as their best response.[8]
Experimental Protocols
The following are generalized protocols based on the methodologies described in the preclinical studies of KB-0742.
Cell Viability Assay
This protocol is for determining the effect of KB-0742 on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
KB-0742 stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of KB-0742 in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of KB-0742. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of KB-0742.
Western Blot for Pharmacodynamic Markers
This protocol is for assessing the levels of pSER2 and MYC in tumor samples from in vivo studies.
Materials:
-
Tumor tissue lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-pSER2, anti-MYC, anti-loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Extract proteins from tumor tissues and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in loading buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to a loading control.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of KB-0742 in a PDX model.
Materials:
-
Immunocompromised mice
-
PDX tumor fragments or cells
-
KB-0742 formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Implant PDX tumor fragments or cells subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer KB-0742 or vehicle control to the respective groups according to the dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot).
Conclusion
KB-0742 is a promising, orally bioavailable CDK9 inhibitor with demonstrated preclinical and early clinical activity as a monotherapy in transcriptionally addicted cancers. Its manageable safety profile and evidence of on-target activity support its continued development. While the current data focuses on its single-agent potential, future studies will likely explore its efficacy in combination with other chemotherapeutic agents to enhance anti-tumor responses and overcome potential resistance mechanisms. Researchers are encouraged to consult the latest clinical trial updates and publications for emerging data on KB-0742, including potential combination therapies.
References
- 1. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kronos Bio Presents Positive Preliminary Data from the Phase 1 Dose Escalation Portion of the Ongoing Phase 1/2 KB-0742 Study at the Connective Tissue Oncology Society Annual Meeting - BioSpace [biospace.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. tempus.com [tempus.com]
- 6. Preclinical Activity of KB-0742, an Oral, Highly Selective, CDK9 Inhibitor, in Cell Lines and in MYC-High Expressing, Patient-Derived Models of Multiple Breast Cancer Subtypes - Tempus [tempus.com]
- 7. Safety and Efficacy of a Selective Inhibitor of Cyclin-dependent Kinase 9 (KB-0742) in Patients with Recurrent or Metastatic Adenoid Cystic Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kronos Bio reports data from dose escalation portion of KB-0742 [clinicaltrialsarena.com]
Techniques for Assessing BO-0742 Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to assessing the in vitro cytotoxic effects of the novel compound BO-0742. The protocols detailed herein describe established methodologies for quantifying cell viability, membrane integrity, and the induction of apoptosis. These assays are fundamental in preclinical drug development for characterizing the cytotoxic potential of new chemical entities. The selection of appropriate assays depends on the anticipated mechanism of action of the compound and the specific research questions being addressed.
Overview of Cytotoxicity Assays
In vitro cytotoxicity assays are crucial for the preliminary screening of compounds that may inhibit cell proliferation or trigger cell death. This document outlines three widely used and complementary methods:
-
MTT Assay: This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[1]
-
LDH Assay: This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from cells with compromised plasma membranes.[2][3][4]
-
Annexin V/PI Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]
-
Caspase-Glo 3/7 Assay: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[8][9][10][11]
Data Presentation
The following table summarizes hypothetical quantitative data for the cytotoxicity of this compound against various cancer cell lines. This data is for illustrative purposes to demonstrate the recommended format for data presentation.
| Cell Line | Assay | Endpoint | Incubation Time (h) | IC₅₀ (µM) | Max. Inhibition/Cytotoxicity (%) |
| MCF-7 (Breast Cancer) | MTT | Viability | 48 | 15.8 | 88.2 |
| LDH | Cytotoxicity | 48 | 25.4 | 75.1 | |
| Annexin V | Apoptosis (Early+Late) | 48 | 12.5 | 82.7 | |
| Caspase-Glo 3/7 | Apoptosis | 24 | 10.2 | 95.3 | |
| A549 (Lung Cancer) | MTT | Viability | 48 | 32.6 | 81.5 |
| LDH | Cytotoxicity | 48 | 48.9 | 68.9 | |
| Annexin V | Apoptosis (Early+Late) | 48 | 28.7 | 75.4 | |
| Caspase-Glo 3/7 | Apoptosis | 24 | 25.1 | 91.8 | |
| HepG2 (Liver Cancer) | MTT | Viability | 48 | 9.3 | 94.6 |
| LDH | Cytotoxicity | 48 | 18.2 | 85.3 | |
| Annexin V | Apoptosis (Early+Late) | 48 | 7.9 | 90.1 | |
| Caspase-Glo 3/7 | Apoptosis | 24 | 6.5 | 98.2 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[1] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Target cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the culture medium.[4] The amount of LDH released is proportional to the number of non-viable cells.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound and incubate for the desired duration.
-
Include the following controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[12]
-
-
After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[2]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.[2][13]
-
Add 50 µL of stop solution to each well.[2]
-
Measure the absorbance at 490 nm using a microplate reader.[3][13]
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis, and propidium (B1200493) iodide (PI) to identify cells with compromised membrane integrity, which is characteristic of late-stage apoptosis and necrosis.[5]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)[6]
-
Flow cytometry tubes
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[14]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[12]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12]
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.
The cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[12]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]
-
Necrotic cells: Annexin V-negative and PI-positive.[12]
Caspase-Glo® 3/7 Assay
This assay quantifies the activity of caspases 3 and 7, which are key effector enzymes in the apoptotic pathway. The assay utilizes a proluminescent substrate that is cleaved by active caspases 3 and 7, generating a luminescent signal that is proportional to caspase activity.[9][10]
Materials:
-
Target cancer cell lines
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Seed cells in a white-walled 96-well plate at a suitable density.
-
Treat cells with various concentrations of this compound and incubate for the desired time (e.g., 6, 12, 24 hours).
-
Equilibrate the plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[10]
-
Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a plate-reading luminometer.
Visualizations
Caption: General workflow for assessing the cytotoxicity of this compound.
Caption: Hypothetical signaling pathway for this compound induced apoptosis.
Caption: Decision tree for selecting a suitable cytotoxicity assay.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.kr]
- 10. promega.com [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. benchchem.com [benchchem.com]
- 13. biocompare.com [biocompare.com]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
Application Notes and Protocols for BO-0742 and KB-0742 in Leukemia Cell Lines
For the Attention of Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the preclinical evaluation of two distinct anti-leukemic compounds, BO-0742 and KB-0742, in various leukemia cell lines. The protocols outlined below are intended to serve as a guide for the replication and further investigation of their therapeutic potential.
Compound Overview
It is critical to distinguish between two compounds that may be referenced in leukemia research:
-
This compound : A DNA-targeted alkylating agent, derived from 3-(9-acridinylamino)-5-hydroxymethyl-aniline (AHMA) and N-mustard. It exhibits broad-spectrum anti-cancer activity with significant cytotoxicity against leukemia cells, including those with drug resistance.
-
KB-0742 : A potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). By inhibiting CDK9, KB-0742 disrupts transcriptional regulation of key oncogenes, such as MYC, leading to cell cycle arrest and apoptosis in MYC-dependent cancers.
Data Presentation: In Vitro Efficacy
The following tables summarize the available quantitative data for the effects of this compound and KB-0742 on leukemia cell lines.
Table 1: Cytotoxicity of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (µM) | Exposure Time (hrs) | Assay |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Data not specified | Not specified | Not specified |
| Various Leukemia Cells | Leukemia | 10-40 times more sensitive than hematopoietic progenitors | Not specified | MTS Assay[1] |
Further research is required to establish specific IC50 values for this compound across a comprehensive panel of leukemia cell lines.
Table 2: Anti-proliferative Activity of KB-0742 in Leukemia Cell Lines
| Cell Line | Leukemia Type | GR50 (µM) | Exposure Time (hrs) | Assay |
| MV-4-11 | Acute Myeloid Leukemia (AML) | 0.288 | 48-72 | Not specified[1][2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound and KB-0742 in leukemia cell lines.
Cell Viability Assessment (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound and KB-0742 on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., CCRF-CEM, MV-4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and KB-0742 stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest leukemia cells in their logarithmic growth phase.
-
Perform a cell count and assess viability using trypan blue exclusion.
-
Seed the cells into 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium.[4]
-
Incubate the plates at 37°C in a 5% CO2 humidified incubator for 24 hours to allow cells to acclimate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and KB-0742 in complete medium.
-
Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GR50 values.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound and KB-0742.
Materials:
-
Leukemia cell lines
-
This compound and KB-0742
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed 1 x 10^6 cells in appropriate culture flasks or plates and treat with various concentrations of this compound or KB-0742 for a specified time (e.g., 24 or 48 hours).
-
Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.[5]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol determines the effect of this compound and KB-0742 on cell cycle progression.
Materials:
-
Leukemia cell lines
-
This compound and KB-0742
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the compounds as described in the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).[8]
-
-
Staining:
-
Data Acquisition:
-
Analyze the DNA content by flow cytometry.
-
The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
-
Western Blotting for Signaling Pathway Analysis
This protocol is for investigating the effects of this compound and KB-0742 on specific signaling proteins.
Materials:
-
Leukemia cell lines
-
This compound and KB-0742
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-RNA Pol II (Ser2), MYC, cleaved PARP, Caspase-3, Bcl-2 family proteins, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with the compounds, harvest, and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice.[10]
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the changes in protein expression or phosphorylation status.
-
Visualizations: Signaling Pathways and Workflows
Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cyrusbio.com.tw [cyrusbio.com.tw]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. kumc.edu [kumc.edu]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual Targeting of Apoptotic and Signaling Pathways in T-Lineage Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for KB-0742 in Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical research involving KB-0742, a potent and selective oral inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document details its mechanism of action, summarizes key quantitative data from published studies, and provides detailed protocols for relevant experiments.
Introduction to KB-0742
KB-0742 is an investigational, orally bioavailable small molecule inhibitor of CDK9.[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII).[2] In many cancers, particularly those with amplifications of oncogenes like MYC, there is a high dependency on transcriptional machinery for survival and proliferation.[1] By inhibiting CDK9, KB-0742 aims to disrupt this oncogenic transcriptional addiction, leading to tumor cell death.[1][3] Preclinical and clinical studies are evaluating KB-0742 in various solid tumors, including those with MYC amplification or transcription factor fusions.[1][4][5]
Mechanism of Action: Targeting Transcriptional Addiction
KB-0742's primary mechanism of action is the selective inhibition of CDK9. This inhibition prevents the phosphorylation of RNA Polymerase II at serine 2 (pSER2), a crucial step for the transition from transcription initiation to productive elongation.[2] In cancers driven by transcription factors such as MYC, this disruption of transcriptional elongation leads to a decrease in the expression of short-lived anti-apoptotic proteins and key oncogenic drivers, ultimately inducing apoptosis in cancer cells.
Caption: Mechanism of action of KB-0742 in MYC-driven tumors.
Preclinical and Clinical Data
KB-0742 has demonstrated anti-tumor activity in both preclinical models and early-phase clinical trials.
Table 1: Summary of Preclinical In Vivo Anti-Tumor Activity
| Model Type | Cancer Type | Dosing Schedule | Outcome | Reference |
| Patient-Derived Xenograft (PDX) | MYC-amplified Triple-Negative Breast Cancer (TNBC) | 60 mg/kg, Q3D/week | Tumor growth inhibition | [2][5] |
| Patient-Derived Xenograft (PDX) | Adenoid Cystic Carcinoma (ACC) with MYB-fusion | 60 mg/kg, Q3D/week | Stronger tumor growth inhibition in MYB-fusion positive and NOTCH co-mutated models | [5] |
Table 2: Summary of Phase 1/2 Clinical Trial Data (NCT04718675)
| Parameter | Value | Notes | Reference |
| Patient Population | 112 (as of Jan 4, 2024) | Relapsed or refractory solid tumors | [4] |
| Common Tumor Types | Soft Tissue Sarcoma (n=36), Adenoid Cystic Carcinoma (n=18) | [4] | |
| Dose Escalation Cohorts | 10, 20, 40, 60, and 80 mg | Oral, once daily, 3 days on/4 days off weekly in 28-day cycles | [4] |
| Pharmacokinetics | Linear PK, Terminal half-life of ~24 hours | [4] | |
| Most Common Treatment-Emergent Adverse Events (>15%) | Nausea, vomiting, anemia, fatigue, diarrhea, constipation | No Grade 4 or 5 events reported | [4] |
| Efficacy (Select Cohorts) | |||
| Myxoid Liposarcoma (TFF positive) | 1 Partial Response (at 60mg) | Disease Control Rate (DCR) of 29.4% | [4] |
| Adenoid Cystic Carcinoma (ACC) | Durable Stable Disease (SD) | DCR of 53.8% (n=18) | [4] |
| Non-Small Cell Lung Cancer (NSCLC) | Durable Stable Disease (SD) | DCR of 83% (n=6) | [4] |
Experimental Protocols
The following are representative protocols for experiments commonly used to evaluate the activity of KB-0742.
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of KB-0742 in various cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
KB-0742 stock solution (e.g., in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of KB-0742 in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Target Engagement
Objective: To assess the in vitro or in vivo inhibition of CDK9 activity by measuring the phosphorylation of RNAPII at Serine 2 (pSER2).
Materials:
-
Treated cells or tumor tissue lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus (e.g., wet or semi-dry)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSER2 (RNAPII), anti-total RNAPII, anti-MYC, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or homogenized tissue in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the pSER2 and MYC signals to the total RNAPII and loading control, respectively.
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of KB-0742 in a solid tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG)
-
Cancer cells or patient-derived tumor fragments
-
Matrigel (optional, for cell line xenografts)
-
KB-0742 formulation for oral gavage
-
Vehicle control (e.g., normal saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Cell Line Xenografts: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.
-
Patient-Derived Xenografts (PDX): Surgically implant small tumor fragments (~70 mg) subcutaneously.[5]
-
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Treatment Administration: Administer KB-0742 (e.g., 60 mg/kg) or vehicle via oral gavage according to the desired schedule (e.g., 3 days on, 4 days off per week).[5]
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)
-
Monitor animal body weight and overall health.
-
-
Endpoint: Continue treatment until tumors reach a predetermined endpoint size (e.g., 2500 mm³) or for a defined duration (e.g., 60 days).[5]
-
Pharmacodynamic Analysis (Optional): At the end of the study, collect tumors and peripheral blood mononuclear cells (PBMCs) at specified time points post-final dose for target engagement analysis (e.g., Western blot for pSER2 and MYC).[2]
Caption: Experimental workflow for in vivo evaluation of KB-0742.
Conclusion
KB-0742 is a promising therapeutic agent for solid tumors characterized by transcriptional addiction. Its selective inhibition of CDK9 provides a clear mechanism-based rationale for its anti-tumor activity. The provided data and protocols serve as a guide for researchers to further investigate the potential of KB-0742 in various cancer models. As clinical development progresses, further data will refine its therapeutic positioning and potential for combination therapies. The ongoing Phase 1/2 trial (NCT04718675) continues to enroll patients and will provide more definitive insights into the safety and efficacy of this novel agent.[4][6]
References
Troubleshooting & Optimization
Technical Support Center: BO-0742 (KB-0742)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BO-0742, also known as KB-0742, a potent and selective CDK9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound (KB-0742) and what is its mechanism of action?
A1: KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for the transition from transcription initiation to productive elongation.[4] By inhibiting CDK9, KB-0742 prevents this phosphorylation, leading to a halt in the transcription of short-lived proteins, including key oncogenes like MYC.[1][5] This ultimately results in cell cycle arrest and apoptosis in cancer cells that are dependent on these proteins for their survival.[5]
Q2: I am observing precipitation of KB-0742 in my cell culture media. What could be the cause and how can I prevent it?
A2: Precipitation in aqueous media is a common issue with hydrophobic small molecules. This can be caused by a few factors:
-
High Final Concentration: The final concentration of KB-0742 in your culture media may exceed its aqueous solubility.
-
Insufficient Intermediate Dilution: If the DMSO stock solution is added directly to a large volume of aqueous media without proper mixing or intermediate dilution steps, the compound can crash out of solution.
-
Low Serum Concentration: Serum proteins can help to keep hydrophobic compounds in solution. If you are using low-serum or serum-free media, the risk of precipitation is higher.
To prevent precipitation, consider the following:
-
Lower the final concentration: If your experimental design allows, try using a lower final concentration of KB-0742.
-
Use a multi-step dilution: Instead of adding the DMSO stock directly to your final volume of media, perform one or more intermediate dilutions in a smaller volume of media. Ensure thorough mixing at each step.
-
Increase serum concentration: If compatible with your experimental setup, increasing the serum concentration in your culture media can enhance the solubility of the compound.
Q3: My in vivo formulation of KB-0742 is not homogenous. What is the recommended formulation for animal studies?
A3: A homogenous formulation is crucial for accurate dosing in in vivo experiments. For KB-0742, a multi-component vehicle system is often used to ensure solubility and bioavailability. One suggested formulation for oral administration (p.o.) involves a mixture of PEG300, Tween80, and ddH2O with an initial solubilization in DMSO.[6] For a 1 mL working solution, you can add 50 μL of a 14.4 mg/mL stock solution in DMSO to 400 μL of PEG300, mix until clear, then add 50 μL of Tween80, mix again, and finally add 500 μL of ddH2O.[6] It is recommended to use this mixed solution immediately.[6] Another option for oral gavage is to dissolve the compound in corn oil, for example, by adding 50 μL of a 12 mg/mL DMSO stock to 950 μL of corn oil.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in in vitro assays | Compound precipitation: The compound may not be fully dissolved in the cell culture medium. | Prepare a fresh stock solution in DMSO. When diluting into aqueous media, use a stepwise dilution and vortex thoroughly between steps. Visually inspect the media for any signs of precipitation before adding to cells. |
| Stock solution degradation: Improper storage of the stock solution can lead to degradation of the compound. | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage. For working solutions in DMSO, it is recommended to use them within 2 weeks when stored at 4°C or within 6 months at -80°C.[7] | |
| Low efficacy in animal models | Poor bioavailability: The formulation used may not be optimal for absorption. | Utilize a recommended in vivo formulation, such as the one described in the FAQs, which includes solubilizing agents like PEG300 and Tween80.[6] |
| Compound instability in the formulation: The compound may not be stable in the prepared vehicle over time. | Prepare the formulation fresh before each administration.[6] | |
| Difficulty dissolving the compound | Incorrect solvent: The chosen solvent may not be appropriate for KB-0742. | The dihydrochloride (B599025) salt of KB-0742 is soluble in DMSO at approximately 72 mg/mL, and also soluble in water and ethanol.[6] The hydrochloride salt is sparingly soluble in DMSO, ethanol, and PBS (pH 7.2) at 1-10 mg/ml.[8] For initial stock solutions, high-quality, anhydrous DMSO is recommended. |
| Low-quality solvent: The presence of water in DMSO can reduce the solubility of many compounds. | Use fresh, anhydrous DMSO to prepare stock solutions.[6] |
Quantitative Solubility Data
The solubility of KB-0742 can vary depending on the specific salt form and the solvent used. The following table summarizes available solubility data.
| Compound Form | Solvent | Solubility | Reference |
| KB-0742 dihydrochloride | DMSO | ~72 mg/mL | [6] |
| KB-0742 dihydrochloride | Water | ~72 mg/mL | [6] |
| KB-0742 dihydrochloride | Ethanol | ~6 mg/mL | [6] |
| KB-0742 hydrochloride | DMSO | 1-10 mg/mL (sparingly soluble) | [8] |
| KB-0742 hydrochloride | Ethanol | 1-10 mg/mL (sparingly soluble) | [8] |
| KB-0742 hydrochloride | PBS (pH 7.2) | 1-10 mg/mL (sparingly soluble) | [8] |
Experimental Protocols
Protocol 1: Preparation of KB-0742 Stock Solution for In Vitro Assays
-
Weighing the compound: Carefully weigh the desired amount of KB-0742 powder in a sterile microcentrifuge tube.
-
Adding the solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes may aid in dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of KB-0742 Working Solution for Cell Culture Experiments
-
Thawing the stock solution: Thaw an aliquot of the KB-0742 stock solution at room temperature.
-
Intermediate dilution (optional but recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM DMSO stock 1:100 in media to get a 100 µM solution. Vortex gently to mix.
-
Final dilution: Add the appropriate volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to the final volume of cell culture medium to achieve the desired final concentration. Mix well by inverting the container or gentle vortexing.
-
Application to cells: Add the final working solution to your cells. Ensure that the final concentration of DMSO is non-toxic to the cells (typically <0.5%).
Visualizations
Caption: Mechanism of action of KB-0742 in the CDK9 signaling pathway.
Caption: Experimental workflow for preparing KB-0742 solutions.
References
- 1. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KB-0742 - Chemietek [chemietek.com]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. KB-0742 hydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 8. caymanchem.com [caymanchem.com]
improving BO-0742 stability in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on troubleshooting and improving the stability of BO-0742 in solution. While specific stability data for this compound is not extensively available in public literature, this guide offers general principles and protocols applicable to small molecules with similar characteristics.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have a precipitate after storage. What could be the cause?
A1: Precipitation of this compound from solution can be attributed to several factors:
-
Poor Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent or buffer, especially after temperature fluctuations.
-
Compound Degradation: this compound may degrade into less soluble byproducts.[1]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can promote precipitation of less soluble compounds.
Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?
A2: Yes, inconsistent results are often linked to compound instability.[1] Potential causes include:
-
Degradation in Culture Medium: The complex composition of cell culture media can lead to the degradation of this compound over the course of the experiment.[1]
-
Adsorption to Plasticware: Hydrophobic compounds like this compound can adsorb to the surface of plastic labware, reducing the effective concentration in your assay.[1]
-
Inconsistent Solution Preparation: Variations in preparing the this compound solution for each experiment can lead to differing effective concentrations.[1]
Q3: What are the likely mechanisms of this compound degradation in aqueous solutions?
A3: While specific degradation pathways for this compound are not detailed in available literature, similar compounds are susceptible to:
-
Hydrolysis: The presence of functional groups like esters or amides can make the molecule susceptible to cleavage by water, a process that can be influenced by pH.[1]
-
Oxidation: Electron-rich parts of the molecule can be prone to oxidation, which can be accelerated by exposure to dissolved oxygen and light.[1] As this compound is a derivative of 9-anilinoacridine, a class of compounds known to be photo-sensitive, light-induced degradation is a possibility.
Troubleshooting Guides
This section provides structured guidance for common issues encountered with this compound stability.
Issue 1: Precipitation in Stock Solution
| Potential Cause | Suggested Solution(s) |
| Poor Solubility | - Prepare a more dilute stock solution. - Use a different solvent with higher solubilizing power (e.g., DMSO, DMF, ethanol).[1] - Gently warm the solution to aid dissolution, but be cautious of temperature-induced degradation. |
| Degradation to Insoluble Product | - Analyze the precipitate using techniques like HPLC or LC-MS to identify if it is the parent compound or a degradant.[1] - Store the stock solution at a lower temperature (-20°C or -80°C) to minimize degradation.[2] - Prepare fresh solutions more frequently.[1] |
| pH Effects on Solubility | - For aqueous buffers, adjust the pH to a range where this compound exhibits maximum solubility.[2] |
Issue 2: Loss of Activity in Cell-Based Assays
| Potential Cause | Suggested Solution(s) |
| Degradation in Culture Medium | - Assess the stability of this compound in the specific culture medium over the time course of the experiment. - Add this compound to the culture medium immediately before starting the experiment. |
| Adsorption to Plasticware | - Use low-binding microplates or glassware. - Include a small amount of a non-ionic surfactant (e.g., Tween-20) in your buffer, ensuring it does not affect your experimental results.[1] |
| Inconsistent Results | - Standardize the protocol for solution preparation, including solvent, concentration, and mixing procedure.[1] - Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound
Objective: To quickly evaluate the stability of this compound in a specific solvent or buffer.
Materials:
-
This compound
-
Desired solvent/buffer (e.g., PBS, DMSO, cell culture medium)
-
HPLC or LC-MS system
Methodology:
-
Prepare a solution of this compound at a known concentration in the desired solvent or buffer.
-
Immediately take a sample for analysis (T=0).
-
Incubate the solution under desired experimental conditions (e.g., 37°C, room temperature, protected from light).
-
Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
If necessary, quench any further degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol.[1][2]
-
Analyze all samples by HPLC or LC-MS.
-
Quantify the peak area of the parent this compound at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine the stability profile.
Protocol 2: Assessing Kinetic Solubility of this compound
Objective: To determine the highest concentration of this compound that remains in solution in an aqueous buffer.[2]
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plate
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of the aqueous buffer. This will create a range of final this compound concentrations.
-
Mix and incubate at room temperature for a set period (e.g., 1-2 hours).
-
Visually inspect each well for signs of precipitation.
-
The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions.[2]
Visualizations
References
Technical Support Center: Troubleshooting In Vitro Assays
This technical support center provides troubleshooting guidance for in vitro assays involving small molecule compounds. Due to the similarity in nomenclature, this guide addresses potential issues for two distinct compounds: GW0742 (a PPARβ/δ agonist) and KB-0742 (a CDK9 inhibitor) . Please identify your compound of interest to navigate to the relevant section.
Section 1: Troubleshooting for GW0742 (PPARβ/δ Agonist) Assays
GW0742 is a selective peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) agonist. In vitro assays with GW0742 often investigate its effects on cellular metabolism, inflammation, and signaling pathways such as ERK1/2 and PI3K/Akt.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not observing the expected downstream effects of PPARβ/δ activation (e.g., changes in target gene expression, metabolic activity) after treating my cells with GW0742?
A1:
-
Incorrect Cell Line: Ensure your cell line expresses sufficient levels of PPARβ/δ. You can verify this through qPCR or Western blotting.
-
Suboptimal Agonist Concentration: The effective concentration of GW0742 can vary between cell types. Perform a dose-response experiment to determine the optimal concentration for your specific assay.
-
Insufficient Incubation Time: The transcriptional effects of PPARβ/δ activation may require a longer incubation period. Consider a time-course experiment to identify the optimal treatment duration.
-
Serum Interference: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of nuclear receptor agonists. Try reducing the serum concentration or using serum-free media during the treatment period.
-
Compound Degradation: Ensure proper storage and handling of your GW0742 stock solution to prevent degradation.
Q2: I am seeing contradictory results in my cell signaling experiments (e.g., no change in ERK1/2 or Akt phosphorylation) upon GW0742 treatment.
A2:
-
Non-Genomic vs. Genomic Effects: GW0742 can exert both genomic (transcriptional) and non-genomic effects.[1] The rapid, non-genomic effects on signaling pathways may be transient. Capture these effects by analyzing cell lysates at earlier time points post-treatment.
-
Cellular Context: The signaling response to GW0742 can be cell-type specific and dependent on the presence of other growth factors or stimuli.[1] Ensure your experimental conditions are consistent and well-defined.
-
Use of Antagonists: To confirm that the observed effects are PPARβ/δ-dependent, consider using a specific PPARβ/δ antagonist, such as GSK0660, as a negative control.[2]
Experimental Workflow & Signaling Pathway
Below is a generalized workflow for a cell-based assay with GW0742 and a diagram of the PPARβ/δ signaling pathway.
References
Technical Support Center: Optimizing BO-0742 Treatment Concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment concentrations of the hypothetical small molecule inhibitor, BO-0742. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
A1: For a new cell line, it is advisable to start with a broad range of concentrations to determine the optimal dose. A good starting point is a log-scale dilution series, for instance, from 1 nM to 10 µM. In vitro potency benchmarks for effective small molecule inhibitors are typically in the range of <1-10 μM in cell-based assays[1]. It is crucial to perform a dose-response curve to identify the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental conditions[2].
Q2: How can I differentiate between on-target and off-target effects of this compound?
A2: Distinguishing between on-target and off-target effects is critical for validating your experimental results. Here are a few strategies:
-
Use a Structurally Unrelated Inhibitor: Employing a different inhibitor that targets the same pathway but has a distinct chemical structure can help confirm that the observed phenotype is due to the inhibition of the intended target[3].
-
Negative Controls: Use a closely related but inactive structural analog of this compound as a negative control. This can help confirm that the observed effects are due to the specific activity of this compound[1].
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a downstream effector of the target or a drug-resistant mutant of the target to see if it reverses the effect of this compound.
Q3: I am observing significant cell death even at low concentrations of this compound. What could be the cause?
A3: High levels of cell death, especially at low concentrations, can stem from several factors:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line, typically less than 0.1-0.5%[2]. Always include a solvent-only control in your experiments.
-
Compound Instability: The inhibitor may be unstable in your cell culture medium, leading to the formation of toxic degradation products[3][4].
-
High Sensitivity of the Cell Line: Some cell lines are inherently more sensitive to chemical treatments[2].
-
Off-Target Effects: The inhibitor might be affecting pathways essential for cell survival, even at low concentrations[3].
Q4: this compound does not seem to be effective in my cell-based assay, even at high concentrations. What should I troubleshoot?
A4: If you are not observing the expected effect, consider the following possibilities:
-
Compound Solubility: Poor solubility in aqueous buffers is a common issue. Ensure that this compound is fully dissolved in your stock solution and does not precipitate when diluted in your culture medium[3].
-
Cell Permeability: Verify from the manufacturer's data or literature whether this compound can cross the cell membrane. If it is not cell-permeable, a different inhibitor or a cell-permeable analog may be needed[2].
-
Incorrect Timing of Treatment: The timing of inhibitor addition relative to the experimental stimulus is crucial. Optimize the treatment window to ensure the inhibitor is present when the target is active[2].
-
Compound Activity: Check the storage conditions and age of your this compound stock. It is advisable to prepare fresh stock solutions and avoid repeated freeze-thaw cycles[4].
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Target-X Inhibition (IC50) | Cell Viability (IC50) |
| MCF-7 | 50 nM | 1.2 µM |
| A549 | 75 nM | 2.5 µM |
| HCT116 | 40 nM | 0.9 µM |
| PC-3 | 120 nM | 5.1 µM |
Table 2: Troubleshooting Guide for Common Issues
| Issue | Possible Cause | Suggested Solution |
| High Cell Toxicity | Inhibitor concentration too high. | Perform a dose-response curve to find the optimal non-toxic concentration[2]. |
| Solvent toxicity. | Keep the final solvent concentration low (e.g., <0.1% DMSO) and include a solvent-only control[2][3]. | |
| Off-target effects. | Use a structurally unrelated inhibitor targeting the same pathway to confirm the phenotype[3]. | |
| Inconsistent Results | Compound instability. | Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution[3]. |
| Pipetting errors. | Calibrate pipettes regularly and use consistent techniques[3]. | |
| Variations in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and media composition. | |
| Lack of Efficacy | Poor compound solubility. | Check for precipitation upon dilution; consider using solubilizing agents if compatible with the assay[3]. |
| Low cell permeability. | Confirm that the inhibitor is cell-permeable[2]. | |
| Incorrect timing of addition. | Optimize the timing of inhibitor treatment relative to the experimental stimulus[2]. |
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This protocol describes how to determine the effect of this compound on cell viability.
-
Materials: 96-well plates, cell culture medium, this compound, MTS reagent, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot for Target-X Phosphorylation
This protocol is for assessing the inhibition of Target-X phosphorylation by this compound.
-
Materials: 6-well plates, cell culture medium, this compound, lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-phospho-Target-X, anti-total-Target-X, anti-loading control), secondary antibody, ECL substrate.
-
Procedure:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated Target-X signal to the total Target-X and a loading control.
-
Visualizations
Caption: A simplified signaling pathway illustrating the inhibitory action of this compound on Target-X.
Caption: An experimental workflow for optimizing this compound treatment concentrations.
Caption: A troubleshooting decision tree for unexpected cytotoxicity with this compound.
References
Technical Support Center: Overcoming Resistance to BO-0742 and Other CDK9 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the CDK9 inhibitor BO-0742 (also known as KB-0742) and other compounds in its class.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as KB-0742, is a potent and selective oral inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key transcriptional regulator that, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, leading to the productive elongation of transcription for many genes, including oncogenes like MYC and anti-apoptotic proteins like MCL-1. By inhibiting CDK9, this compound prevents this transcriptional elongation, leading to the downregulation of key survival proteins in cancer cells.
Q2: In which cancer types is this compound being investigated?
A2: this compound is currently in Phase 1/2 clinical trials for patients with relapsed or refractory solid tumors and non-Hodgkin lymphoma.[1] It is being specifically investigated in transcriptionally addicted cancers, such as those driven by MYC overexpression.
Q3: What are the common side effects observed with this compound in clinical trials?
A3: Preliminary data from clinical trials indicate that the most common treatment-emergent adverse events are nausea, vomiting, and fatigue.
Troubleshooting Guide: Investigating Resistance to this compound
Researchers may encounter primary (innate) or acquired resistance to this compound. This guide provides a structured approach to identifying the underlying mechanisms.
Problem: Reduced sensitivity or acquired resistance to this compound in cell lines.
Possible Cause 1: Target Alteration
A primary mechanism of resistance to kinase inhibitors is the acquisition of mutations in the drug target that prevent inhibitor binding.
-
Troubleshooting Steps:
-
Sequence the CDK9 gene: Perform Sanger sequencing or next-generation sequencing of the CDK9 gene in resistant cell clones to identify potential mutations in the kinase domain.
-
Focus on the ATP-binding pocket: Pay close attention to mutations in regions critical for inhibitor binding. A known resistance mutation for the CDK9 inhibitor BAY1251152 is the L156F substitution, which causes steric hindrance.[2][3][4][5]
-
Functional validation of mutations: If a mutation is identified, introduce it into a sensitive parental cell line using CRISPR/Cas9-mediated gene editing to confirm its role in conferring resistance.
-
Experimental Protocol: Site-Directed Mutagenesis and Lentiviral Transduction to Validate a Resistance Mutation
-
Plasmid Design: Obtain a lentiviral expression vector containing the wild-type human CDK9 cDNA.
-
Site-Directed Mutagenesis: Use a commercially available site-directed mutagenesis kit to introduce the identified mutation (e.g., L156F) into the CDK9 cDNA.
-
Sequence Verification: Verify the presence of the mutation and the absence of other unintended mutations by Sanger sequencing.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector (either wild-type or mutant CDK9) and packaging plasmids.
-
Transduction: Transduce the parental, this compound-sensitive cancer cell line with the produced lentivirus.
-
Selection and Validation: Select for transduced cells using an appropriate antibiotic resistance marker. Confirm the expression of the mutant CDK9 protein by Western blotting.
-
Viability Assay: Perform a dose-response curve with this compound on the engineered cell lines (parental, wild-type CDK9 overexpressing, and mutant CDK9 overexpressing) to assess changes in IC50 values.
Possible Cause 2: Activation of Bypass Signaling Pathways
Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the primary target.
-
Troubleshooting Steps:
-
Phospho-proteomic analysis: Use techniques like mass spectrometry-based phospho-proteomics or antibody arrays to compare the phosphorylation status of key signaling proteins between sensitive and resistant cells, both at baseline and after this compound treatment.
-
Pathway analysis: Focus on pathways known to be involved in cell survival and proliferation, such as the PI3K/AKT/mTOR and PIM kinase pathways.[6]
-
Western Blotting: Validate the findings from proteomic screens by performing Western blots for key phosphorylated proteins (e.g., p-AKT, p-mTOR, p-S6K).
-
Experimental Protocol: Western Blot Analysis of Bypass Signaling Pathways
-
Cell Lysis: Lyse sensitive and resistant cells, both untreated and treated with this compound for various time points (e.g., 6, 24, 48 hours).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membranes with primary antibodies against key signaling proteins (e.g., total AKT, phospho-AKT (Ser473), total mTOR, phospho-mTOR (Ser2448), total PIM1, etc.) and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Densitometry: Quantify the band intensities to compare the levels of protein phosphorylation between samples.
Possible Cause 3: Epigenetic Reprogramming
Prolonged treatment with a CDK9 inhibitor can lead to changes in the epigenetic landscape of cancer cells, allowing for the re-expression of pro-survival genes.
-
Troubleshooting Steps:
-
Transcriptomic analysis (RNA-seq): Compare the gene expression profiles of sensitive and resistant cells to identify differentially expressed genes.
-
Chromatin immunoprecipitation sequencing (ChIP-seq): Analyze changes in histone modifications (e.g., H3K27ac) at super-enhancer regions of key oncogenes.
-
Functional screens: Perform CRISPR-based genetic screens to identify genes that, when knocked out, re-sensitize resistant cells to this compound.
-
Strategies to Overcome Resistance
Based on the identified resistance mechanism, several strategies can be employed to restore sensitivity to this compound.
Strategy 1: Combination Therapy
If bypass signaling pathways are activated, combining this compound with an inhibitor of the identified pathway can be effective.
| Bypass Pathway | Combination Agent | Rationale |
| PI3K/AKT/mTOR | PI3K inhibitors (e.g., Alpelisib), AKT inhibitors (e.g., Ipatasertib), mTOR inhibitors (e.g., Everolimus) | Dual blockade of transcription and a key survival signaling pathway can lead to synergistic cell killing.[6] |
| PIM Kinase | PIM inhibitors (e.g., AZD1208) | PIM kinases are downstream effectors of many oncogenic signaling pathways and can promote cell survival.[6] |
Strategy 2: Development of Next-Generation Inhibitors
If a target mutation like L156F in CDK9 is identified, a potential strategy is to develop or utilize a next-generation CDK9 inhibitor that can bind to the mutant protein. The compound IHMT-CDK9-36 has been shown to be effective against the L156F mutant of CDK9.[2][3][5]
Data Presentation
Table 1: IC50 Values of CDK9 Inhibitors in Sensitive and Resistant Cell Lines
| Compound | Parental Cell Line (IC50, nM) | Resistant Cell Line (IC50, nM) | Fold Resistance |
| This compound | [Insert experimental data] | [Insert experimental data] | [Calculate] |
| BAY1251152 | [Insert literature or experimental data] | [Insert literature or experimental data] | [Calculate] |
| IHMT-CDK9-36 | [Insert literature or experimental data] | [Insert literature or experimental data] | [Calculate] |
Visualizations
Caption: Simplified CDK9 signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for investigating resistance to this compound.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcsciences.com [lcsciences.com]
- 3. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
side effects of BO-0742 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using KB-0742 in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is KB-0742 and what is its mechanism of action?
A1: KB-0742 is an orally bioavailable and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription. By inhibiting CDK9, KB-0742 prevents the phosphorylation of RNA Polymerase II, leading to a downstream reduction in the transcription of short-lived anti-apoptotic proteins and oncogenes, such as MYC. This ultimately results in cell cycle arrest and apoptosis in cancer cells that are dependent on these transcriptional programs.
Q2: In which animal models has KB-0742 been tested?
A2: Preclinical studies of KB-0742 have been conducted in various animal models, primarily in mouse xenograft models. These include patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC) using athymic Nude-Foxn1nu mice. Studies have also utilized rats and dogs for pharmacokinetic assessments.
Q3: What is a recommended dosing schedule for KB-0742 in mice?
A3: In preclinical studies with TNBC PDX models, an intermittent dosing schedule of 60 mg/kg administered orally (PO) has been used. This schedule consists of three consecutive days of treatment followed by four days off (3-days on/4-days off) for up to four weekly cycles. This intermittent dosing has been shown to achieve sustained target engagement and may help mitigate potential toxicities.
Troubleshooting Guide for Animal Studies
Q4: We are observing weight loss in our mice treated with KB-0742. Is this an expected side effect and what should we do?
A4: Modest effects on body weight have been noted in some preclinical studies. While significant weight loss is not a commonly reported severe side effect in animal models at efficacious doses, it is a critical parameter to monitor closely.
Troubleshooting Steps:
-
Monitor and Record: Weigh the animals daily, especially during the first cycle of treatment. Note the percentage of body weight change from baseline.
-
Supportive Care: Ensure easy access to food and water. Consider providing a high-calorie, palatable diet supplement.
-
Dose Adjustment: If significant and progressive weight loss (e.g., >15-20%) is observed, consider reducing the dose or temporarily halting treatment until the animal recovers.
-
Veterinary Consultation: Consult with a veterinarian to rule out other causes of weight loss and for guidance on supportive care.
Q5: Our animals appear lethargic and have reduced activity after dosing. What could be the cause and how should we manage it?
A5: While not specifically detailed in published animal toxicology reports, fatigue and lethargy are common general responses to systemic drug administration. Human clinical trials of KB-0742 have reported fatigue as a treatment-emergent adverse event.
Troubleshooting Steps:
-
Observation: Carefully observe the animals for the onset, duration, and severity of lethargy following dosing.
-
Dosing Time: If possible, consider administering the dose at a time that minimizes disruption to the animal's normal active periods (e.g., before the dark cycle for nocturnal rodents).
-
Environmental Enrichment: Ensure the housing environment is comfortable and provides opportunities for rest.
-
Rule out Dehydration: Check for signs of dehydration, as this can contribute to lethargy. Ensure easy access to hydration sources.
Q6: We are noticing gastrointestinal issues such as diarrhea or changes in stool consistency. Is this a known side effect?
A6: While not prominently reported in the available preclinical animal data, nausea and vomiting are among the most common treatment-related adverse events in human clinical trials. It is plausible that gastrointestinal upset could manifest in animal models.
Troubleshooting Steps:
-
Monitor Stool: Regularly check for changes in stool consistency and frequency.
-
Hydration: Ensure animals remain well-hydrated, as diarrhea can lead to dehydration.
-
Diet: Provide a standard, consistent diet to avoid dietary-induced gastrointestinal issues.
-
Dose and Formulation: Review the dose and formulation of KB-0742. Ensure proper vehicle and administration techniques are used to minimize local irritation.
Quantitative Data from Clinical Studies
Table 1: Most Common Any-Grade Treatment-Emergent Adverse Events (TEAEs) in Humans
| Adverse Event | Frequency |
| Vomiting | 68% |
| Nausea | 64% |
| Fatigue | 29% |
| Peripheral Edema | 21% |
| Increased Cholesterol | 18% |
| Proteinuria | 18% |
Data from a Phase 1 clinical trial (NCT04718675) in human patients.
Table 2: Any-Grade Hematologic Abnormalities in Humans
| Abnormality | Frequency |
| Anemia | 75% |
| Lymphopenia | 64% |
| Thrombocytopenia | 14% |
| Neutropenia | 7% |
Data from a Phase 1 clinical trial (NCT04718675) in human patients.
Experimental Protocols
Key Experiment: In Vivo Antitumor Activity in a TNBC PDX Model
-
Animal Model: Athymic Nude-Foxn1nu mice.
-
Tumor Implantation: Subcutaneous implantation of patient-derived triple-negative breast cancer (TNBC) tumor fragments.
-
Treatment Group:
-
Vehicle control (e.g., saline) administered orally (PO).
-
KB-0742 at 60 mg/kg, administered PO.
-
-
Dosing Schedule: Intermittent schedule of 3-days on, 4-days off for up to 4 weekly cycles.
-
Monitoring:
-
Tumor volume measurements twice weekly.
-
Body weight measurements twice weekly.
-
Daily monitoring for clinical signs of toxicity (e.g., changes in activity, posture, fur).
-
-
Endpoint: Tumor growth inhibition compared to the vehicle control group.
-
Pharmacodynamic Analysis: Collection of tumor and peripheral blood mononuclear cells (PBMCs) at specified time points (e.g., 2 and 8 hours) post-final dose to assess target engagement by measuring levels of pSER2 and MYC.
Visualizations
Caption: Mechanism of action of KB-0742 in inhibiting the CDK9-mediated transcription pathway.
Caption: Workflow for an in vivo efficacy study of KB-0742 in a PDX mouse model.
Technical Support Center: Refining BO-0742 (KB-0742) Delivery Methods
Disclaimer: The compound initially referenced as "BO-0742" is likely a typographical error for KB-0742 , a potent and selective CDK9 inhibitor currently in clinical development. This technical support guide is based on the available scientific literature for KB-0742. Researchers should always refer to the manufacturer's specific product information and safety data sheets.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with KB-0742. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for KB-0742?
A1: KB-0742 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from transcription initiation to elongation.[2] By inhibiting CDK9, KB-0742 effectively suppresses the transcription of genes with short half-lives, including key oncogenes like MYC, making it a promising therapeutic agent for MYC-dependent cancers.[2][5][6]
Q2: What is the recommended solvent for dissolving KB-0742 for in vitro experiments?
A2: For in vitro assays, KB-0742 can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[7] It is crucial to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[7] The final concentration of DMSO in your cell culture media should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q3: How should KB-0742 be formulated for in vivo animal studies?
A3: For oral administration (p.o.) in mice, KB-0742 has been formulated in saline or a 50 mM citrate (B86180) buffer (pH 3.0).[2][8] For intravenous (i.v.) administration, a formulation in a 50 mM citrate buffer (pH 3.0) has also been used.[8] Another suggested formulation for oral administration involves a mixture of DMSO, PEG300, Tween80, and ddH2O, or DMSO and corn oil.[7] The choice of vehicle will depend on the specific experimental design and animal model. It is recommended to perform vehicle control experiments to rule out any effects of the formulation itself.
Q4: What are the known off-target effects of KB-0742?
A4: KB-0742 is designed to be a highly selective inhibitor of CDK9.[2][5] It has shown greater than 50-fold selectivity for CDK9 over other CDK kinases.[1][9] While older, pan-CDK inhibitors have been associated with significant off-target toxicities, the high selectivity of KB-0742 is intended to minimize these effects.[10][11] However, as with any kinase inhibitor, it is advisable to perform counter-screening against a panel of kinases if off-target effects are suspected in your experimental system.
Q5: What are the common adverse effects observed in clinical trials of KB-0742?
A5: In a phase 1 clinical trial (NCT04718675), the most common treatment-related adverse effects were nausea, vomiting, and fatigue.[12][13] Grade 3/4 neutropenia, a common toxicity with less selective CDK inhibitors, has not been observed at doses up to 60 mg.[12][13][14] These findings suggest a manageable safety profile in humans.[12][15]
Troubleshooting Guides
Issue 1: Low Efficacy or Lack of Response in In Vitro Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing Range | The effective concentration of KB-0742 can vary between cell lines. Perform a dose-response study with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to determine the GI50 and IC50 for your specific cell line. |
| Cell Line Insensitivity | KB-0742 is most effective in cancers that are transcriptionally addicted, particularly those with MYC amplification.[2][16] Confirm the MYC status of your cell line. Consider testing in cell lines known to be sensitive, such as certain triple-negative breast cancer (TNBC) or prostate cancer cell lines, as a positive control.[5][8] |
| Compound Instability | Ensure that stock solutions of KB-0742 are stored properly (e.g., at -20°C or -80°C) and protected from light.[9] Prepare fresh dilutions for each experiment. |
| Suboptimal Assay Conditions | The duration of treatment can influence the observed effect. Consider extending the incubation time (e.g., 72 hours) to allow for the induction of apoptosis.[5] |
Issue 2: High Variability in In Vivo Tumor Growth Inhibition Studies
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | For oral gavage, ensure proper technique to deliver the full dose consistently. For intermittent dosing schedules (e.g., 3 days on, 4 days off), maintain a strict calendar to avoid missed doses.[2] |
| Poor Oral Bioavailability in the Chosen Animal Strain | The oral bioavailability of KB-0742 can vary between species (e.g., 33% in mice, 84.5% in rats).[8] If inconsistent results are observed, consider assessing the plasma concentration of KB-0742 in a satellite group of animals to confirm exposure. |
| Tumor Heterogeneity | Even within the same patient-derived xenograft (PDX) model, individual tumors can exhibit different growth rates. Ensure that tumors are of a similar size at the start of treatment and randomize animals into control and treatment groups. |
| Vehicle Effects | The vehicle used for formulation can sometimes have an impact on tumor growth or animal well-being. Always include a vehicle-only control group in your experimental design. |
Data Presentation
Table 1: In Vitro Activity of KB-0742 in Selected Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | IC50 (µM) | Apoptosis Induction (5-fold) (µM) |
| BT-20 | TNBC | 0.88 | 1.05 | 1.42 |
| BT-549 | TNBC | 0.92 | 1.01 | 1.42 |
| MDA-MB-231 | TNBC | 0.80 | 0.88 | 0.64 |
| MT-3 | TNBC | 0.53 | 0.60 | 0.67 |
| Hs 578T | TNBC | 1.06 | 1.23 | 0.78 |
| 22Rv1 | Prostate Cancer | 0.183 | - | - |
| MV-4-11 | AML | 0.288 | - | - |
| Data compiled from publicly available sources.[5][9] TNBC: Triple-Negative Breast Cancer; AML: Acute Myeloid Leukemia. GI50: concentration for 50% growth inhibition; IC50: concentration for 50% inhibition of viability. |
Table 2: Pharmacokinetic Parameters of KB-0742 in Different Species
| Species | Route | Bioavailability (%) | T1/2 (h) |
| Mouse | p.o. | 33 | - |
| Rat | p.o. | 84.5 | - |
| Dog | p.o. | >100 | - |
| Human (projected) | p.o. | 75 | ~35 |
| Data compiled from publicly available sources.[5][8] p.o.: oral administration; T1/2: half-life. |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation and Apoptosis Assay
-
Cell Plating: Seed cancer cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of KB-0742 in DMSO. Create a serial dilution of KB-0742 in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Replace the existing medium with the medium containing the different concentrations of KB-0742 or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Proliferation Measurement: Assess cell proliferation using a suitable method, such as a fluorescent nuclear dye incorporation assay.
-
Apoptosis Measurement: Measure apoptosis by quantifying the activity of caspase-3/7 using a fluorescently labeled antibody or a luminogenic substrate.
-
Data Analysis: Normalize the fluorescence intensity to the vehicle control to determine the percentage of growth inhibition and apoptosis induction. Calculate GI50 and IC50 values using a non-linear regression model.
Protocol 2: In Vivo Tumor Growth Inhibition in a PDX Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude-Foxn1nu) bearing established subcutaneous patient-derived xenograft (PDX) tumors (e.g., from a MYC-amplified triple-negative breast cancer).
-
Tumor Measurement and Randomization: Once tumors reach a volume of approximately 150-300 mm³, randomize the mice into treatment and control groups (n=10 per group).
-
Compound Formulation: Prepare KB-0742 for oral administration at a concentration of 60 mg/kg in a suitable vehicle such as saline. Prepare a vehicle-only solution for the control group.
-
Dosing Regimen: Administer KB-0742 or vehicle via oral gavage. A common intermittent dosing schedule is once daily for three consecutive days, followed by four days off, for a total of four cycles.[2]
-
Tumor Growth Monitoring: Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Animal Welfare: Monitor animal body weight and overall health throughout the study.
-
Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, compare the tumor growth inhibition between the KB-0742 treated group and the vehicle control group.
Mandatory Visualization
Caption: Mechanism of action of KB-0742 in inhibiting CDK9-mediated transcription.
Caption: General experimental workflow for evaluating KB-0742 efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tempus.com [tempus.com]
- 3. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Kronos Bio reports data from dose escalation portion of KB-0742 [clinicaltrialsarena.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Preclinical Activity of KB-0742, an Oral, Highly Selective, CDK9 Inhibitor, in Cell Lines and in MYC-High Expressing, Patient-Derived Models of Multiple Breast Cancer Subtypes - Tempus [tempus.com]
Technical Support Center: BO-0742 Synthesis and Purification
Welcome to the technical support center for BO-0742. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the final step of this compound synthesis?
A1: The most frequently observed cause of low yields is the degradation of the indole (B1671886) core of this compound under strongly acidic conditions. The final cyclization step is acid-catalyzed, but prolonged exposure or excessive acid concentration can lead to side reactions. It is crucial to monitor the reaction progress closely and neutralize the reaction mixture promptly upon completion.
Q2: I am observing a persistent impurity with a similar polarity to this compound. What could it be?
A2: A common byproduct is the N-oxide derivative of this compound, formed by oxidation of the pyridine (B92270) nitrogen. This impurity is often difficult to separate due to its similar polarity. Another possibility is the presence of a regioisomer formed during the initial coupling step. We recommend using 2D-NMR for definitive identification.
Q3: My purified this compound appears to be degrading upon storage. What are the recommended storage conditions?
A3: this compound is sensitive to light and air. For long-term storage, it should be stored as a solid under an inert atmosphere (argon or nitrogen) at -20°C or below, protected from light. For short-term storage, a solution in anhydrous, degassed DMSO or DMF can be used if stored under similar conditions.
Q4: Can I use normal-phase chromatography for the purification of this compound?
A4: While normal-phase chromatography on silica (B1680970) gel can be used, it often leads to significant product loss due to the polar nature of this compound and its tendency to streak on silica.[1][2] If normal-phase is necessary, it is recommended to use a deactivated silica or alumina (B75360), and to add a small percentage of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent to reduce tailing.[2]
Q5: What is the best method for purifying highly polar this compound?
A5: For highly polar compounds like this compound, reversed-phase HPLC is generally the most effective purification method.[3] An alternative and often successful strategy is Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar compounds that have poor retention in reversed-phase systems.[4][5][6]
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete reaction; degradation of starting materials or product. | - Confirm the quality of starting materials and reagents.- Ensure anhydrous reaction conditions.- Optimize reaction temperature and time. |
| Formation of multiple byproducts | Side reactions such as dimerization, elimination, or oxidation.[7] | - Lower the reaction temperature.- Use a milder catalyst or base.- Perform the reaction under an inert atmosphere. |
| Inconsistent reaction yields | Variability in reagent quality or reaction setup. | - Use freshly distilled solvents and high-purity reagents.- Ensure consistent stirring and temperature control. |
Purification Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation in column chromatography | Inappropriate stationary or mobile phase; compound streaking. | - For normal phase, consider using alumina instead of silica, or add a basic modifier to the eluent.[2]- For highly polar compounds, switch to reversed-phase HPLC or HILIC.[4][5][6] |
| Product decomposes on the column | Instability of this compound on acidic silica gel. | - Neutralize the crude product before loading.- Use a deactivated stationary phase.- Minimize the time the compound spends on the column by using a faster flow rate or a steeper gradient. |
| Co-elution of impurities | Impurities with very similar polarity to this compound. | - Optimize the gradient in HPLC for better resolution.- Consider a different chromatographic technique (e.g., HILIC if using reversed-phase).- If all else fails, recrystallization may be an option if a suitable solvent system can be found.[8][9] |
Experimental Protocols
Protocol 1: Final Step Synthesis of this compound
This protocol describes a generalized final step for the synthesis of a hypothetical heterocyclic compound, this compound.
-
Reaction Setup : Under an argon atmosphere, dissolve the precursor (1.0 eq) in anhydrous DMF.
-
Reagent Addition : Add the coupling partner (1.1 eq) followed by the catalyst (0.1 eq).
-
Reaction : Heat the reaction mixture to 80°C and monitor by LC-MS every hour.
-
Quenching : Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction : Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Purification of this compound by Reversed-Phase HPLC
-
Sample Preparation : Dissolve the crude this compound in a minimal amount of DMSO.
-
Column : C18 reversed-phase column.
-
Mobile Phase :
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient :
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
-
Detection : Monitor at 254 nm and 280 nm.
-
Fraction Collection : Collect fractions corresponding to the main product peak.
-
Post-Purification : Combine the pure fractions and remove the solvent by lyophilization.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low synthesis yields.
References
- 1. Purification [chem.rochester.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 8. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 9. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
Technical Support Center: Minimizing Off-Target Effects of Small Molecule Inhibitors
A Note on Compound Specificity: The designation "BO-0742" has been associated with more than one compound in scientific literature, including a DNA-targeted alkylating agent and the CDK9 inhibitor KB-0742. As minimizing off-target effects is a critical aspect of kinase inhibitor research, this guide will focus on strategies relevant to kinase inhibitors, using the potent and selective CDK9 inhibitor KB-0742 as a primary example. The principles and protocols outlined here are broadly applicable to other small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in my experiments?
A1: Off-target effects occur when a small molecule inhibitor interacts with and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[1] Minimizing off-target effects is crucial for generating reliable and reproducible data.
Q2: How can I proactively minimize off-target effects in my experimental design?
A2: Several strategies can be employed to reduce the impact of off-target effects. These include:
-
Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.[1][3]
-
Use of Control Compounds: Include a structurally similar but biologically inactive analog as a negative control to ensure the observed phenotype is not due to the chemical scaffold itself.[1]
-
Orthogonal Approaches: Confirm key findings using mechanistically and structurally distinct inhibitors targeting the same protein, or by using genetic approaches like siRNA or CRISPR/Cas9 to validate that the phenotype is a direct result of inhibiting the intended target.[3]
Q3: What are some key methods to identify the off-target profile of my inhibitor?
A3: A multi-faceted approach is recommended to identify potential off-targets:
-
Kinome Profiling: Screening the inhibitor against a large panel of kinases is a powerful method to determine its selectivity profile and identify unintended kinase targets.[2]
-
Proteome-wide Profiling: Unbiased techniques can be used to identify all cellular proteins that bind to the inhibitor.
-
Cellular Thermal Shift Assay (CETSA): This assay directly measures the binding of an inhibitor to its target in a cellular context by assessing changes in the thermal stability of the protein upon ligand binding.[3]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed at concentrations required for on-target inhibition.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[2]2. Test inhibitors with different chemical scaffolds that target the same protein. | 1. Identification of off-target kinases that may be responsible for the toxicity.2. If cytotoxicity persists across different scaffolds, it may be an on-target effect. |
| Compound solubility issues | 1. Verify the solubility of your inhibitor in the cell culture media.2. Visually inspect for compound precipitation. | Improved solubility and reduced non-specific toxicity. |
| Compound instability | 1. Assess the stability of your inhibitor under experimental conditions (e.g., in media at 37°C). | Ensures that the observed effects are from the inhibitor and not its degradation products. |
Issue 2: Inconsistent results are observed between different cell lines.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Cell line-specific off-target expression | 1. Test the inhibitor in multiple cell lines to determine if the effects are consistent.[2] | Distinguish between general off-target effects and those specific to a particular cellular context. |
| Variable on-target expression | 1. Quantify the expression level of the target protein in each cell line. | Correlate on-target expression with the observed phenotype. |
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of KB-0742
| Kinase | IC50 (nM) |
| CDK9 | <10 |
| CDK2 | >1000 |
| CDK5 | >1000 |
| CDK7 | >1000 |
| Other CDKs | >1000 |
This table presents a simplified representation of the high selectivity of KB-0742 for CDK9 over other cyclin-dependent kinases. Actual values can vary based on assay conditions.[4][5]
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of a small molecule inhibitor by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[2]
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of human kinases.
-
Binding or Activity Assay: The service will typically perform either a competition binding assay (e.g., KINOMEscan™) or an in vitro kinase activity assay.[6][7]
-
Data Analysis: Results are often provided as the percentage of inhibition for each kinase at the tested concentration or as IC50/Kd values for hits.[6][8]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the binding of an inhibitor to its target protein in intact cells.[3]
Methodology:
-
Cell Treatment: Treat intact cells with the inhibitor at various concentrations or with a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[3]
Visualizations
Caption: Simplified CDK9 signaling pathway in MYC-driven cancers.
Caption: Experimental workflow for assessing off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of BO-0742 and Traditional Alkylating Agents in Oncology Research
In the landscape of cancer therapeutics, DNA alkylating agents represent a foundational class of chemotherapy. This guide provides a detailed comparison of a novel N-mustard derivative, BO-0742, with traditional alkylating agents, offering insights into their respective mechanisms, efficacy, and toxicities for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent, DNA-targeted N-mustard derivative of 9-anilinoacridine (B1211779) that has demonstrated significant preclinical antitumor activity. Unlike traditional alkylating agents that often exhibit non-specific cytotoxicity, this compound's design as a DNA-targeted agent suggests a potential for enhanced efficacy and a more favorable therapeutic window. This comparison guide will delve into the available experimental data to objectively assess the performance of this compound against established alkylating agents.
Mechanism of Action: A Tale of Two Alkylators
Traditional Alkylating Agents: This class of drugs, including nitrogen mustards (e.g., cyclophosphamide, melphalan) and platinum-based compounds (e.g., cisplatin), exerts its cytotoxic effects by covalently attaching alkyl groups to DNA bases, primarily the N7 position of guanine. This alkylation can lead to DNA strand breaks, cross-linking between DNA strands (interstrand crosslinks) or within the same strand (intrastrand crosslinks), and the formation of DNA-protein crosslinks. These DNA lesions disrupt essential cellular processes such as DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death). The action of most traditional alkylating agents is non-specific, affecting both cancerous and healthy, rapidly dividing cells.
This compound: As a nitrogen mustard derivative, this compound shares the fundamental mechanism of DNA alkylation. Its structure, featuring a 9-anilinoacridine moiety, is designed to enhance its affinity for DNA, potentially leading to more efficient and targeted DNA damage within cancer cells. Preclinical studies suggest that this compound forms covalent bonds with its cellular targets, likely DNA and potentially topoisomerase II, leading to potent cytotoxic effects.
Comparative Efficacy: A Look at the Preclinical Data
Direct head-to-head comparative studies of this compound with traditional alkylating agents under identical experimental conditions are limited in the public domain. However, by cross-referencing available data, we can draw some preliminary comparisons.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CCRF-CEM | Leukemia | Data not specified, but potent | [1] |
| Neuroblastoma Cell Lines | Neuroblastoma | Potent cytotoxicity reported | |
| MX-1 (Xenograft) | Breast Carcinoma | Effective at 1-2 mg/kg | [1] |
| SK-OV-3 (Xenograft) | Ovarian Carcinoma | Effective at 2.5-5 mg/kg | [1] |
Table 2: Reported Cytotoxicity of Traditional Alkylating Agents in Representative Cancer Cell Lines
| Agent | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cisplatin (B142131) | Neuroblastoma | Neuroblastoma | 0.6 - 40 | [1] |
| Melphalan (B128) | MDA-MB-231 | Breast Cancer | 37.78 (48h) | [2] |
| Melphalan | MCF-7 | Breast Cancer | 15.88 (48h) | [2] |
| Cyclophosphamide | CCRF-CEM | Leukemia | >100 | [3] |
Note: The IC50 values in Table 2 are provided as a general reference and were not obtained from direct comparative studies with this compound. Direct comparison of these values is not recommended due to variations in experimental conditions across different studies.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the efficacy of alkylating agents.
Cell Viability (MTS) Assay
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound or traditional alkylating agent
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (this compound or traditional alkylating agent) in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only wells as a negative control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator.
-
Following incubation, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours to allow for the conversion of the MTS tetrazolium compound into a colored formazan (B1609692) product by viable cells.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
DNA Cross-linking (Alkaline Comet) Assay
This assay is used to detect DNA interstrand cross-links induced by alkylating agents.
Materials:
-
Treated and untreated cancer cells
-
Low melting point agarose (B213101)
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Gold)
-
Fluorescence microscope
Procedure:
-
Harvest cells treated with the alkylating agent and untreated control cells.
-
Embed the cells in low melting point agarose on a microscope slide.
-
Lyse the cells using a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Subject the slides to alkaline electrophoresis. In this step, undamaged DNA will remain in the nucleus, while fragmented DNA (from single-strand breaks) will migrate out, forming a "comet tail". DNA with interstrand cross-links will migrate slower than control DNA.
-
Neutralize and stain the DNA with a fluorescent dye.
-
Visualize the comets under a fluorescence microscope and quantify the extent of DNA migration (comet tail length and intensity) using image analysis software. A reduction in DNA migration in treated cells compared to cells treated with a known DNA damaging agent (without cross-linking ability) indicates the presence of DNA cross-links.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway activated by DNA alkylating agents and a typical experimental workflow for their evaluation.
Caption: DNA Damage Response Pathway.
Caption: Evaluation Workflow.
Conclusion
This compound emerges as a promising novel DNA alkylating agent with potent preclinical antitumor activity. While direct comparative data with traditional alkylating agents is still emerging, its DNA-targeted design holds the potential for improved efficacy and a better safety profile. Further head-to-head studies are warranted to fully elucidate its therapeutic potential in comparison to established clinical agents. This guide provides a foundational understanding for researchers to design and interpret future studies aimed at evaluating this next generation of alkylating agents.
References
- 1. Cyclin D and cisplatin cytotoxicity in primary neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curcumin and melphalan cotreatment induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug: Cyclophosphamide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
A Comparative Analysis of the Efficacy of BO-0742 and Traditional N-Mustards in Cancer Therapy
For Immediate Release
In the landscape of anticancer agent development, a novel compound, BO-0742, has emerged, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a detailed comparison of the efficacy of this compound with that of traditional Nitrogen mustards (N-mustards), offering valuable insights for researchers, scientists, and drug development professionals. This analysis is based on available preclinical data and aims to delineate the therapeutic potential of this compound as a promising next-generation chemotherapeutic agent.
Introduction to this compound and N-Mustards
N-mustards are a class of alkylating agents that have been a cornerstone of chemotherapy for decades. Their mechanism of action involves the formation of covalent bonds with DNA, leading to interstrand cross-links, which ultimately inhibit DNA replication and trigger apoptosis. However, their clinical use is often limited by significant toxicity and the development of drug resistance.
This compound is a novel derivative of 3-(9-acridinylamino)-5-hydroxymethyl-aniline (AHMA) and N-mustard.[1][2][3] Preclinical studies have highlighted its potent anti-cancer activities, particularly against leukemia and neuroblastoma, including cell lines that have developed resistance to conventional chemotherapeutics.[1][2][3]
Comparative Efficacy: In Vitro Cytotoxicity
The in vitro cytotoxicity of this compound and representative N-mustards, such as Melphalan (B128) and Chlorambucil, has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
Table 1: Comparative IC50 Values in Leukemia Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Leukemia Cells | Reported to be 10-40 times more sensitive than hematopoietic progenitors | [1][2][3] |
| Melphalan | RPMI8226 | 8.9 | [4] |
| THP1 | 6.26 | [4] | |
| HL60 | 3.78 | [4] | |
| Jurkat | 9.54 | [5] | |
| MOLT4 | 18.72 | [5] | |
| SUPB15 | 6.50 | [5] | |
| Chlorambucil | HL-60 | 1.24 | [6] |
| U-937 | 1.75 | [6] |
Table 2: Comparative IC50 Values in Neuroblastoma Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Neuroblastoma Cells | High cytotoxicity reported | [1][2][3] |
| Melphalan | Post-BMT Neuroblastoma Lines | IC90 values 37 times higher than clinically achievable levels | [7] |
Mechanism of Action and Signaling Pathways
N-mustards exert their cytotoxic effects primarily through DNA alkylation. This damage triggers a cascade of cellular responses, leading to cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway for N-mustard induced cytotoxicity.
The precise signaling pathways activated by this compound are still under investigation. However, as a derivative of an N-mustard, it is expected to share the fundamental mechanism of DNA alkylation. Its enhanced efficacy, particularly in drug-resistant cells, suggests that it may have additional or more potent effects on downstream apoptotic pathways or may circumvent common resistance mechanisms.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these compounds.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method used to assess cell viability.
Caption: Experimental workflow for the MTS cell viability assay.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or the N-mustard being tested.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.
-
Final Incubation: The plates are incubated for an additional 1 to 4 hours, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan (B1609692) product.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Cell Culture and Treatment: Cells are cultured on coverslips or in chamber slides and treated with the test compound.
-
Fixation and Permeabilization: Cells are fixed with a paraformaldehyde solution and then permeabilized with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
-
TUNEL Reaction: The cells are incubated with a mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The incorporated labeled dUTPs are then detected, typically using a fluorescently labeled antibody that specifically binds to the label.
-
Microscopy: The cells are visualized using a fluorescence microscope. Apoptotic cells will exhibit a strong fluorescent signal in their nuclei.
Western Blotting for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be employed to measure the levels of key apoptosis-related proteins.
Protocol:
-
Protein Extraction: Cells are treated with the test compound, and then lysed to release their proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., cleaved caspase-3, PARP, Bcl-2 family members).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured on film or with a digital imager.
Conclusion
The available preclinical data suggests that this compound is a highly potent anti-cancer agent with a promising efficacy profile, particularly in hematological malignancies and neuroblastoma. Its ability to overcome drug resistance is a significant advantage over traditional N-mustards. While further comprehensive, direct comparative studies are warranted to fully elucidate its superiority, this compound represents a significant advancement in the development of next-generation DNA alkylating agents. The detailed experimental protocols provided herein will aid researchers in the continued investigation and evaluation of this and other novel anti-cancer compounds.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. This compound, a derivative of AHMA and N-mustard, has selective toxicity to drug sensitive and drug resistant leukemia cells and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug resistance in human neuroblastoma cell lines correlates with clinical therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Tumor Effects of CDK9 Inhibitors: BO-0742 (KB-0742) and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of the investigational CDK9 inhibitor BO-0742 (also known as KB-0742) with other CDK9 inhibitors that have been evaluated in clinical trials: Alvocidib (Flavopiridol), Dinaciclib, and Voruciclib (B612172). This document summarizes key preclinical and clinical data to aid in the evaluation of these compounds for cancer therapy, with a focus on their mechanism of action, efficacy, and safety profiles.
Mechanism of Action: Targeting Transcriptional Addiction in Cancer
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcription elongation. It forms the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII). This phosphorylation event releases RNAPII from a paused state, allowing for the productive elongation of transcripts of many genes, including key oncogenes like MYC and anti-apoptotic proteins like MCL-1. In many cancers, there is a dependency on high levels of transcription of these oncogenes, a state known as "transcriptional addiction." By inhibiting CDK9, these compounds aim to selectively induce apoptosis in cancer cells that are reliant on this hyper-transcriptional state.
Figure 1: Simplified CDK9-MYC Signaling Pathway and Point of Inhibition.
Preclinical Activity: A Head-to-Head Comparison
The following tables summarize the in vitro potency and anti-proliferative activity of KB-0742 and its comparators.
Table 1: In Vitro Potency Against CDK9
| Compound | CDK9 IC50/Ki | Selectivity Notes | Reference(s) |
| KB-0742 | 6 nM (IC50) | >50-fold selective for CDK9 over other CDKs.[1][2] | [1][2] |
| Alvocidib | 20-100 nM (IC50 range) | Pan-CDK inhibitor (also inhibits CDK1, 2, 4, 6). | [3] |
| Dinaciclib | 4 nM (IC50) | Potent inhibitor of CDK1, 2, 5, and 9. | [4] |
| Voruciclib | 0.626 - 1.68 nM (Ki) | Potently blocks CDK9, with activity against CDK1, 4, and 6. |
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line(s) | IC50/GI50 | Key Findings | Reference(s) |
| KB-0742 | Sarcoma cell lines | Median IC50: 0.8705 µM | Enriched sensitivity in sarcoma cell lines. | [5] |
| TNBC cell lines | Cytostatic (GI50: 530 nM - 1 µM), Cytotoxic (IC50: 600 nM - 1.2 µM) | Potent induction of apoptosis. | [6] | |
| Alvocidib | Various (HCT116, A2780, PC3, Mia PaCa-2) | 10 - 36 nM | Broad anti-proliferative activity. | [3] |
| Dinaciclib | Ovarian cancer cell lines | 13.8 - 123.5 nM | Dose-dependent growth inhibition. | [7] |
| Voruciclib | AML cell lines | Induces high levels of apoptosis at clinically achievable concentrations. | Synergizes with venetoclax (B612062). | [8] |
Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference(s) |
| KB-0742 | MYC-amplified TNBC PDX | 60 mg/kg, PO, 3-days on/4-days off | Significant tumor growth inhibition. | [6] |
| SCLC PDX | Not specified | Tumor growth inhibition from 54% to 92%, with regressions in 2 of 4 models. | [4] | |
| Alvocidib | Human A2780 ovarian carcinoma | 7.5 mg/kg for 7 days | Produced 1.5 log cell kill. | [3] |
| Dinaciclib | Pediatric solid tumor xenografts | 40 mg/kg, IP, twice weekly for 2 weeks | Significant delay in event-free survival in 64% of solid tumor xenografts. | [9] |
| Voruciclib | AML xenografts | Not specified | Synergistic activity with venetoclax, leading to improved survival. | [8] |
Clinical Trial Data: Efficacy and Safety Profiles
The clinical development of these CDK9 inhibitors has yielded valuable data on their therapeutic potential and associated toxicities.
Table 4: Clinical Efficacy of CDK9 Inhibitors
| Compound | Clinical Trial Phase | Cancer Type(s) | Key Efficacy Results | Reference(s) |
| KB-0742 | Phase 1/2 (NCT04718675) | Relapsed/Refractory Solid Tumors | 1 PR in myxoid liposarcoma; DCR of 48% across all evaluable patients. | [10] |
| Alvocidib | Phase 2 (NCT01349972) | Newly Diagnosed AML | FLAM regimen (including Alvocidib) showed higher CR rates than 7+3 (70% vs. 46%). | [11] |
| Dinaciclib | Phase 2 | Advanced Breast Cancer | Antitumor activity in 2 of 7 ER+/HER2- patients, but not superior to capecitabine. | [12] |
| Phase 1 | Relapsed/Refractory CLL | 54% overall response rate. | [13] | |
| Voruciclib | Phase 1 (NCT03547115) | Relapsed/Refractory AML | In combination with venetoclax, 3 of 20 patients responded (2 CRi, 1 MLFS). | [9] |
| Phase 1 (NCT03547115) | Relapsed/Refractory AML (monotherapy) | 1 MLFS and 2 with stable disease. | [14] |
Table 5: Common Treatment-Related Adverse Events (Grade ≥3)
| Compound | Clinical Trial | Common Grade ≥3 Adverse Events | Reference(s) |
| KB-0742 | Phase 1/2 (NCT04718675) | Nausea, vomiting, anemia, fatigue, diarrhea, constipation (none Grade 4 or 5 reported in one abstract). | |
| Alvocidib | Phase 1 (in combination with 7+3) | Diarrhea (44%), tumor lysis syndrome (34%). | |
| Dinaciclib | Phase 2 (vs. capecitabine) | Neutropenia, leukopenia, increased AST, febrile neutropenia. | [12] |
| Phase 1b (with pembrolizumab) | Neutropenia (37.5%), febrile neutropenia (12.5%), fatigue (12.5%). | ||
| Voruciclib | Phase 1 (monotherapy) | Diarrhea (30%), nausea (25%), anemia (22%), fatigue (22%) - all grades reported, Grade 3/4 details sparse in this abstract. | [14] |
| Phase 1 (with venetoclax) | Disease-related myelosuppression, diarrhea (one patient, Grade 3). | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key assays used in the evaluation of these CDK9 inhibitors.
Cell Viability Assay (General Protocol)
This protocol outlines a general method for assessing the effect of CDK9 inhibitors on cancer cell viability using a luminescence-based assay that measures ATP levels.
Figure 2: General Experimental Workflow for a Cell Viability Assay.
Detailed Steps:
-
Cell Seeding: Cancer cell lines are harvested during their exponential growth phase and seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Plates are incubated overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: A serial dilution of the CDK9 inhibitor is prepared in complete growth medium from a concentrated stock solution (typically in DMSO). The medium from the cell plates is removed, and 100 µL of the diluted compound or vehicle control (medium with the same final concentration of DMSO) is added to the respective wells.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under the same conditions as in step 1.
-
Luminescence Reading: The plates are equilibrated to room temperature. A volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent equal to the volume of cell culture medium in each well is added. The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control wells, and the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are calculated using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).
In Vivo Tumor Xenograft Study (General Protocol)
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a CDK9 inhibitor in a mouse xenograft model.
-
Cell Implantation: A suspension of cancer cells (e.g., 1-10 x 10^6 cells in a mixture of medium and Matrigel) is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = (length x width²)/2). Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
Drug Administration: The CDK9 inhibitor is administered to the treatment group according to a predetermined dose and schedule (e.g., daily oral gavage, intermittent intraperitoneal injection). The control group receives the vehicle used to formulate the drug.
-
Monitoring: Tumor volume and body weight of the mice are measured two to three times per week. The health of the animals is monitored daily.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point. Tumors are excised and weighed. The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition between the treated and control groups. Pharmacodynamic markers (e.g., p-RNAPII, MYC levels) can be assessed in tumor tissues collected at the end of the study.
Conclusion
KB-0742 has emerged as a potent and selective oral CDK9 inhibitor with promising preclinical anti-tumor activity in models of transcriptionally addicted cancers, including certain sarcomas and MYC-amplified tumors.[5][6] Its selectivity for CDK9 over other CDKs may offer a favorable therapeutic window compared to pan-CDK inhibitors like Alvocidib and Dinaciclib.[6] Early clinical data for KB-0742 demonstrates a manageable safety profile and signs of clinical activity.[10]
Alvocidib and Dinaciclib, being less selective, have shown efficacy in hematological malignancies but are associated with a broader range of toxicities.[11][12][13] Voruciclib, another selective CDK9 inhibitor, has also shown promise, particularly in combination with other targeted agents like venetoclax in AML.[9][14]
The choice of a CDK9 inhibitor for a specific cancer type will likely depend on the tumor's specific transcriptional dependencies, the inhibitor's selectivity profile, and its tolerability in the patient population. Further clinical investigation, including more direct comparative studies, is needed to fully elucidate the relative merits of these compounds and to identify the patient populations most likely to benefit from CDK9 inhibition. The ongoing clinical trial for KB-0742 (NCT04718675) will be instrumental in further defining its role in the treatment of transcriptionally addicted cancers.
References
- 1. Item - Supplementary Appendix from Phase I Study of Alvocidib Followed by 7+3 (Cytarabine + Daunorubicin) in Newly Diagnosed Acute Myeloid Leukemia - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tempus.com [tempus.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial Testing (Stage 1) of the Cyclin Dependent Kinase Inhibitor SCH 727965 (Dinaciclib) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Randomized multicenter phase II study of flavopiridol (alvocidib), cytarabine, and mitoxantrone (FLAM) versus cytarabine/daunorubicin (7+3) in newly diagnosed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Phase I Study of Alvocidib Followed by 7+3 (Cytarabine + Daunorubicin) in Newly Diagnosed Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to KB-0742: A Novel CDK9 Inhibitor for Transcriptionally Addicted Cancers
Note to the Reader: This guide focuses on the compound KB-0742 , a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Initial searches for "BO-0742" did not yield relevant results, suggesting a likely typographical error. All available public data points toward KB-0742 as the compound of interest in this therapeutic area.
This guide provides an objective comparison of KB-0742's performance with other therapeutic alternatives, supported by available preclinical and clinical data. It is intended for researchers, scientists, and drug development professionals.
Introduction: Targeting Transcriptional Addiction with KB-0742
Many aggressive cancers are characterized by "transcriptional addiction," a dependency on the continuous, high-level expression of oncogenes such as MYC.[1] KB-0742 is a potent, selective, and orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[2][3] CDK9 is the catalytic engine of the Positive Transcription Elongation Factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II to enable the elongation phase of gene transcription.[4][5] By inhibiting CDK9, KB-0742 is designed to suppress the transcription of key oncogenes and anti-apoptotic proteins that drive tumor growth and survival, offering a targeted therapeutic strategy for these difficult-to-treat malignancies.[6][7]
Comparative Performance Data
The following tables summarize key quantitative data for KB-0742 from preclinical studies and the ongoing Phase I/II clinical trial (NCT04718675).
Table 1: Preclinical Profile of KB-0742
| Parameter | Result | Model System | Significance |
| Potency | Single-digit nanomolar IC50[6] | Biochemical Assays | High on-target potency against CDK9. |
| Selectivity | >66-fold selective for CDK9 over cell cycle CDKs[8] | Kinase Panel Screening | Minimized off-target effects, potentially reducing toxicities like neutropenia seen with less selective CDK inhibitors.[9][10] |
| In Vitro Activity | Decreased cell viability[6] | Patient-derived breast cancer cell lines and organoids | Demonstrates anti-proliferative effects in relevant cancer models. |
| In Vivo Efficacy | Significant tumor growth inhibition[2][3][6] | MYC-amplified TNBC and castration-resistant prostate cancer xenograft models | Shows anti-tumor activity in animal models, supporting clinical translation. |
| Target Engagement | Decreased levels of pSER2 and MYC protein[6] | Tumor and peripheral blood mononuclear cells (PBMCs) from treated mice | Confirms the on-mechanism action of the drug in vivo. |
Table 2: Clinical Efficacy and Safety of KB-0742 (Phase I/II Study NCT04718675)
| Parameter | Result | Patient Population / Conditions | Reference |
| Objective Response | 1 Partial Response (PR) | Patient with transcription factor fusion-positive myxoid liposarcoma. | [9][11] |
| Disease Control Rate (DCR) | 43% - 54% | Heavily pretreated patients with various advanced solid tumors (e.g., sarcoma, ACC, NSCLC). | [9][11] |
| Stable Disease (SD) | 56% of evaluable patients achieved SD. | Adenoid Cystic Carcinoma (ACC) expansion cohort. | [7][8] |
| Progression-Free Survival (PFS) | 37% at 6 months. | Adenoid Cystic Carcinoma (ACC) cohort. | [7][8] |
| Most Common Adverse Events | Nausea (64-70%), Vomiting (52-68%), Fatigue (29%). All primarily Grade 1/2. | All treated patients. | [9][11][12] |
| Key Safety Finding | No Grade 3/4 neutropenia observed. | All treated patients. | [9][12][13] |
| Pharmacokinetics | ~24-hour plasma half-life, supporting intermittent dosing. | All treated patients. | [11][12] |
Cross-Resistance Profile and Comparison with Alternatives
Direct experimental studies on the cross-resistance of KB-0742 are not yet available in published literature. However, an understanding can be inferred from its mechanism and data on resistance to other CDK9 inhibitors.
Known Mechanisms of Resistance to CDK9 Inhibitors: The most well-defined mechanism of acquired resistance to CDK9 inhibitors involves mutations within the kinase domain of CDK9 itself.[14]
-
CDK9 L156F Mutation: Studies on the CDK9 inhibitor BAY1251152 identified a point mutation, L156F, which confers resistance.[15][16] This mutation creates steric hindrance in the ATP-binding pocket, disrupting the inhibitor's ability to bind effectively.[14][15] This mechanism can drive resistance to both ATP-competitive inhibitors and PROTAC-based degraders.[16]
Hypothetical Cross-Resistance Scenarios:
-
vs. Other CDK Inhibitors (e.g., CDK4/6 Inhibitors): CDK4/6 inhibitors (e.g., palbociclib) target cell cycle progression, a distinct mechanism from the transcriptional control exerted by CDK9.[17] Therefore, common resistance mechanisms to CDK4/6 inhibitors, such as loss of Rb or upregulation of Cyclin E, are unlikely to confer cross-resistance to KB-0742.[17]
-
vs. Other Targeted Therapies: Resistance to agents like PARP inhibitors or EGFR inhibitors is typically driven by mutations or pathway alterations specific to their targets. These mechanisms would not be expected to induce cross-resistance to a CDK9 inhibitor.
-
vs. Chemotherapy: Resistance to cytotoxic chemotherapy often involves mechanisms like increased drug efflux or enhanced DNA damage repair, which are distinct from the on-target transcriptional inhibition of KB-0742.
The high selectivity of KB-0742 suggests that resistance, when it develops, is most likely to be on-target (i.e., mutations in CDK9) or through bypass mechanisms that reactivate critical survival pathways.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and IC50 Determination
This protocol outlines a standard method for assessing the anti-proliferative effect of KB-0742 on a panel of cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MYC-amplified cell lines) in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 10 mM stock solution of KB-0742 in DMSO. Perform a serial dilution series in growth medium to create 2X working concentrations ranging from 1 nM to 10 µM.
-
Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells, resulting in a final 1X concentration. Include wells treated with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as Sulforhodamine B (SRB) or a luminescence-based assay like CellTiter-Glo®, which measures ATP content.[18]
-
Data Analysis: Normalize the results to the vehicle-treated control wells. Plot the normalized values against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: In Vivo Xenograft Tumor Growth Inhibition Study
This protocol describes a general method for evaluating the anti-tumor efficacy of KB-0742 in an animal model.[19]
-
Cell Preparation: Culture a human cancer cell line (e.g., a castration-resistant prostate cancer line) under standard conditions. Harvest cells during the exponential growth phase and ensure viability is >90%.
-
Implantation: Resuspend cells in a 1:1 mixture of sterile PBS and Cultrex Basement Membrane Extract (BME) on ice to a final concentration of 20x10⁶ cells/mL. Subcutaneously inject 100 µL of the cell suspension (2x10⁶ cells) into the flank of 6- to 8-week-old immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
-
Drug Administration: Prepare KB-0742 in an appropriate vehicle for oral gavage. Administer KB-0742 to the treatment group at a predetermined dose and schedule (e.g., 60 mg/kg, 3 days on / 4 days off).[2] Administer vehicle only to the control group.
-
Monitoring: Measure tumor volumes and body weights twice weekly for the duration of the study (e.g., 21-28 days).
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the tumor growth inhibition (TGI) by comparing the mean tumor volume of the treated group to that of the control group. Pharmacodynamic analysis of tumor tissue (e.g., Western blot for pSER2) can also be performed.[6]
Visualizations: Pathways and Processes
Caption: Mechanism of action of KB-0742 in inhibiting oncogene transcription.
References
- 1. researchgate.net [researchgate.net]
- 2. Kronos Bio Reports Positive Results of Preclinical Study of KB-0742, an Investigational CDK9 Inhibitor, Demonstrating Potency, Selectivity and Anti-tumor Activity in Prostate Cancer Model [businesswire.com]
- 3. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tempus.com [tempus.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
- 10. Kronos Bio reports data from dose escalation portion of KB-0742 [clinicaltrialsarena.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Kronos Bio Presents Positive Preliminary Data from the Phase 1 Dose Escalation Portion of the Ongoing Phase 1/2 KB-0742 Study at the Connective Tissue Oncology Society Annual Meeting - BioSpace [biospace.com]
- 13. A Study of KB-0742 in Participants With Relapsed or Refractory Solid Tumors Including Platinum Resistant High Grade Serous Ovarian Cancer (HGSOC) [clin.larvol.com]
- 14. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcsciences.com [lcsciences.com]
- 16. researchgate.net [researchgate.net]
- 17. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of BO-0742: A Comparative Guide to Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The emergence of selective cyclin-dependent kinase 9 (CDK9) inhibitors like BO-0742 (also known as KB-0742) has opened new avenues in cancer therapy. While demonstrating promising activity as a monotherapy in transcriptionally addicted tumors, the true potential of this compound may lie in its synergistic effects when combined with other anticancer agents. This guide provides a comprehensive comparison of the preclinical synergistic effects observed with CDK9 inhibitors in combination with various drug classes, offering a predictive framework for the rational design of future clinical trials involving this compound.
As a potent and selective inhibitor of CDK9, this compound targets a critical node in the transcriptional machinery of cancer cells. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II to promote transcriptional elongation. Many cancers, particularly those driven by oncogenes like MYC, are highly dependent on this process for the continuous expression of short-lived anti-apoptotic proteins such as MCL-1. By inhibiting CDK9, this compound effectively shuts down the production of these survival factors, leading to tumor cell apoptosis.
This guide summarizes key preclinical findings on the synergistic combinations of CDK9 inhibitors with other anticancer drugs, presenting quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways.
Comparative Analysis of Synergistic Combinations
The following tables summarize the synergistic effects observed in preclinical studies when combining CDK9 inhibitors with other classes of anticancer drugs. The data is compiled from studies on various selective CDK9 inhibitors, providing a strong rationale for exploring similar combinations with this compound.
Table 1: Synergistic Effects of CDK9 Inhibitors with BCL-2 Inhibitors (e.g., Venetoclax)
| CDK9 Inhibitor | Combination Agent | Cancer Model | Key Findings | Synergy Quantification (Combination Index - CI) | Reference |
| A-1592668 / A-1467729 | Venetoclax (B612062) | Mantle Cell Lymphoma (MCL) cell lines and primary samples | Synergistically induced apoptosis, even in ibrutinib-resistant models. The combination was well-tolerated and superior to single agents in vivo. | CI < 1 (Synergistic) | [1][2] |
| Alvocidib | Venetoclax | Acute Myeloid Leukemia (AML) models (in vitro, ex vivo, in vivo) | Potently synergistic in both venetoclax-sensitive and -resistant models. | CI < 1 (Synergistic) | [3] |
| Voruciclib (B612172) | Venetoclax | AML cell lines and primary patient samples | Synergistic antileukemic activity through downregulation of Mcl-1 and c-Myc. | CI < 1 (Synergistic) | [4] |
| CYC065 (Fadraciclib) | Venetoclax | Chronic Lymphocytic Leukemia (CLL) primary cells | Strong synergy, including in samples with 17p deletions and those resistant to single agents. | CI < 1 (Synergistic) | [5][6] |
| AZD4573 | Venetoclax | AML, Multiple Myeloma (MM), and Non-Hodgkin Lymphoma (NHL) models | Significantly enhanced antitumor activity in vitro and in vivo. | Not specified | [7] |
Table 2: Synergistic Effects of CDK9 Inhibitors with PARP Inhibitors
| CDK9 Inhibitor | Combination Agent | Cancer Model | Key Findings | Synergy Quantification (Combination Index - CI) | Reference |
| CDKI-73 | Olaparib | BRCA1 wild-type Ovarian Cancer cells and xenografts | Synergistically suppressed cell viability, colony formation, and induced apoptosis by downregulating BRCA1. | CI < 0.7 (Synergistic) | [8][9] |
| Harmine | Olaparib | BRCA1/2 wild-type Ovarian Cancer | Synergized by inducing homologous recombination deficiency through inhibition of CDK9-mediated transcription of HR-related genes. | Not specified | [10] |
| Unspecified dual inhibitors | N/A | Ovarian and Triple-Negative Breast Cancer (TNBC) cell lines | Dual CDK9/PARP inhibitors showed potent, synergistic anticancer activity. | Not specified | [6] |
Table 3: Synergistic Effects of CDK9 Inhibitors with Chemotherapy and Other Agents
| CDK9 Inhibitor | Combination Agent | Cancer Model | Key Findings | Synergy Quantification (Combination Index - CI) | Reference |
| Alvocidib | Azacytidine / Decitabine | AML and Myelodysplastic Syndromes (MDS) models | Synergistic increases in caspase activity and tumor growth inhibition. | Not specified | [11][12] |
| Dinaciclib (B612106) | Cisplatin | Ovarian Cancer preclinical models | Synergistically promoted cell cycle arrest and apoptosis, and inhibited tumor growth in vivo. | CI < 1 (Synergistic) | [13] |
| SNS-032 | TRAIL | Lung Cancer model | Synergistic antitumor effects. | Not specified | [14] |
| Flavopiridol | Fludarabine | Primary human leukemia cells | Cytotoxic synergy associated with transcriptional inhibition of MCL1 and XIAP. | Not specified | [15] |
| AZD4573 | Acalabrutinib | Relapsed/Refractory Diffuse Large B-cell Lymphoma (DLBCL) | Preclinical data showed synergistic activity, leading to a Phase Ib/IIa clinical trial. | Not specified | [14] |
| AZD4573 | Anti-PD-L1 Antibody | Hepatocellular Carcinoma (HCC) orthotopic mouse model | Combination therapy led to significantly smaller tumors and longer survival compared to single agents. | Not specified | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the synergistic effects of CDK9 inhibitors.
Synergy Assessment: The Chou-Talalay Method
The quantification of synergy is most commonly performed using the Chou-Talalay method, which calculates a Combination Index (CI).
-
Principle: This method is based on the median-effect equation and provides a quantitative definition for additive effect (CI = 1), synergism (CI < 1), and antagonism (CI > 1).
-
Procedure:
-
Dose-Response Curves: Generate dose-response curves for each drug individually and for the combination at a constant ratio.
-
Data Analysis: Use software like CompuSyn to calculate CI values at different effect levels (e.g., Fraction affected, Fa).
-
Interpretation: A CI value consistently below 1 indicates a synergistic interaction.[3][13][16][17]
-
Apoptosis Assays
1. Annexin V and Propidium Iodide (PI) Staining:
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with the single agents and the combination for a specified time.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI.
-
Incubate in the dark at room temperature for 15 minutes.
-
2. Caspase-Glo® 3/7 Assay:
-
Principle: Measures caspase-3 and -7 activities, which are key effectors of apoptosis.
-
Protocol:
-
Plate cells in a 96-well plate and treat with the compounds.
-
After incubation, add the Caspase-Glo® 3/7 reagent.
-
Incubate at room temperature.
-
Measure luminescence using a luminometer.[11]
-
In Vivo Xenograft Studies
-
Principle: To evaluate the in vivo efficacy of the drug combination in a living organism.
-
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into four groups: vehicle control, Drug A alone, Drug B alone, and the combination of Drug A and B.
-
Drug Administration: Administer drugs according to a predefined schedule and route.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume limit, signs of toxicity, or a specific duration).
-
Analysis: Compare tumor growth inhibition between the different treatment groups.[1][8][18]
-
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of CDK9 inhibitors with other anticancer drugs are rooted in their complementary mechanisms of action. The following diagrams illustrate these interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclin dependent kinase 9 inhibition reduced programmed death-ligand 1 expression and improved treatment efficacy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. punnettsquare.org [punnettsquare.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Design, synthesis and biological evaluation of dual CDK9/PARP inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inference of synergy/antagonism between anticancer drugs from the pooled analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Searching Synergistic Dose Combinations for Anticancer Drugs [frontiersin.org]
- 10. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. oncotarget.com [oncotarget.com]
- 16. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 9-Anilinoacridine Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Anilinoacridine (B1211779) derivatives are a prominent class of synthetic compounds that have been extensively investigated for their potent anticancer properties. These planar heterocyclic molecules primarily exert their cytotoxic effects by intercalating with DNA and inhibiting the function of topoisomerase II, an essential enzyme in DNA replication and repair. This mechanism ultimately leads to cell cycle arrest and apoptosis in cancer cells.
This guide provides a comparative analysis of the performance of various 9-anilinoacridine derivatives, with a focus on their cytotoxic activity, topoisomerase II inhibition, and their effects on the cell cycle and apoptosis. While this guide aims to compare "BO-0742" to other derivatives, extensive research has not identified a 9-anilinoacridine derivative with this designation. It is plausible that "this compound" is a typographical error and may refer to "KB-0742," a known CDK9 inhibitor, which belongs to a different class of anticancer agents. Therefore, this guide will focus on a comparison of well-characterized 9-anilinoacridine derivatives, including the clinically utilized drug Amsacrine (m-AMSA), to provide a valuable resource for researchers in the field.
Data Presentation: A Quantitative Comparison
The following tables summarize the cytotoxic activity and topoisomerase II inhibitory potential of selected 9-anilinoacridine derivatives against various cancer cell lines.
Table 1: Cytotoxicity of 9-Anilinoacridine Derivatives (IC50, µM)
| Compound/Derivative | A549 (Lung) | K562 (Leukemia) | Jurkat (Leukemia) | HeLa (Cervical) |
| Amsacrine (m-AMSA) | ~25[1] | 0.08[1] | - | 31.25 |
| Compound 6 [1] | 10.21[1] | 0.04[1] | - | - |
| Compound 7 [1] | 11.32[1] | 0.06[1] | - | - |
| Compound 8 [1] | 6.13[1] | 0.05[1] | - | - |
| Compound 9 [1] | 6.45[1] | 0.03[1] | 13.75 | 18.75 |
| 1'-NHSO2Me derivative | - | - | 1-5 | - |
| 1'-SO2NH2 derivative | - | - | 1-5 | - |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 2: Topoisomerase IIα Inhibition by 9-Anilinoacridine Derivatives (IC50, µM)
| Compound/Derivative | Topoisomerase IIα Inhibition IC50 (µM) |
| Amsacrine (m-AMSA) | 16[1] |
| Compound 6 [1] | 15[1] |
| Compound 7 [1] | 13[1] |
| Compound 8 [1] | 14[1] |
| Compound 9 [1] | 16[1] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Mechanism of Action: Signaling Pathways and Cellular Effects
The primary mechanism of action for 9-anilinoacridine derivatives involves the inhibition of topoisomerase II, leading to the stabilization of the enzyme-DNA cleavable complex. This results in the accumulation of DNA double-strand breaks, which triggers cell cycle arrest and ultimately induces apoptosis.
Signaling Pathway for Topoisomerase II Inhibition and Apoptosis Induction
Caption: Mechanism of 9-Anilinoacridine Derivatives.
Some derivatives, such as compounds 7 and 9 , have been shown to cause a G2/M block in the cell cycle, while others, like compounds 6 and 8 , induce apoptosis independently of cell cycle regulation[1]. This suggests that while topoisomerase II inhibition is a common mechanism, the specific cellular response can vary between different derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: MTT Cytotoxicity Assay Workflow.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 9-anilinoacridine derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA).
Workflow:
Caption: Topoisomerase II Decatenation Assay Workflow.
Detailed Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing kDNA (substrate), reaction buffer (containing MgCl2 and DTT), and ATP.
-
Inhibitor Addition: Add the 9-anilinoacridine derivative at various concentrations to the reaction mixture.
-
Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a solution of SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium (B1194527) bromide.
-
Visualization: Run the gel and visualize the DNA bands under UV light. Decatenated DNA minicircles will migrate into the gel, while catenated kDNA will remain in the well. Inhibition is observed as a decrease in the amount of decatenated DNA.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Workflow:
Caption: Cell Cycle Analysis Workflow.
Detailed Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the 9-anilinoacridine derivative for a specified time (e.g., 24 or 48 hours).
-
Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Washing and RNase Treatment: Wash the fixed cells with PBS and then resuspend them in a solution containing RNase A to degrade RNA.
-
Propidium Iodide Staining: Add propidium iodide (PI) staining solution to the cells.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. PI fluoresces when bound to DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Generate a DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Apoptosis Assay Workflow.
Detailed Protocol:
-
Cell Treatment: Treat cells with the 9-anilinoacridine derivative for the desired time.
-
Harvest and Wash: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
Conclusion
9-Anilinoacridine derivatives represent a versatile and potent class of anticancer agents. Their primary mechanism of action through topoisomerase II inhibition leads to significant cytotoxicity in a range of cancer cell lines. Structure-activity relationship studies have shown that modifications to the anilino and acridine (B1665455) rings can significantly impact their efficacy and cellular effects, such as the specific phase of cell cycle arrest. The data and protocols presented in this guide offer a valuable resource for the continued research and development of novel 9-anilinoacridine-based cancer therapeutics. Further comparative studies are warranted to fully elucidate the therapeutic potential of the most promising derivatives.
References
A Comparative Guide to the Specificity of the CDK9 Inhibitor KB-0742
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclin-dependent kinase 9 (CDK9) inhibitor KB-0742 with other notable CDK9 inhibitors. The information presented herein is intended to assist researchers in assessing the specificity of KB-0742 and its suitability for various research and development applications. It is important to note that the compound "BO-0742" mentioned in the user's query is an older DNA-targeted alkylating agent, and based on current research trends, this guide focuses on the clinically relevant and highly selective CDK9 inhibitor, KB-0742.
Introduction to CDK9 Inhibition
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator that, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in releasing it from promoter-proximal pausing and enabling productive transcription elongation. In many cancers, particularly those driven by the oncogene MYC, tumor cells become dependent on high levels of transcriptional output for their survival and proliferation. By inhibiting CDK9, the transcription of short-lived anti-apoptotic proteins and oncogenes like MYC is suppressed, leading to tumor cell death. This has made CDK9 an attractive target for cancer therapy.
KB-0742 is a potent and selective, orally bioavailable small molecule inhibitor of CDK9 that has shown promise in preclinical and clinical studies for the treatment of MYC-dependent cancers.[1] This guide will compare the specificity of KB-0742 to other CDK9 inhibitors, including both selective and pan-CDK inhibitors that have been evaluated in clinical trials.
Quantitative Comparison of CDK9 Inhibitor Specificity
The following table summarizes the in vitro inhibitory activity (IC50) of KB-0742 and other CDK9 inhibitors against a panel of cyclin-dependent kinases. This data provides a quantitative measure of their relative selectivity. Lower IC50 values indicate higher potency.
| Inhibitor | CDK9/CycT1 IC50 (nM) | CDK1/CycB IC50 (nM) | CDK2/CycE IC50 (nM) | CDK4/CycD1 IC50 (nM) | CDK5/p25 IC50 (nM) | CDK7/CycH IC50 (nM) |
| KB-0742 | 6 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| VIP152 (Atuveciclib) | 4.5 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Dinaciclib | 4 | 3 | 1 | 60-100 | 1 | 60-100 |
| Flavopiridol (Alvocidib) | 20-100 | 30 | 40 | 20-40 | - | 875 |
Data compiled from multiple sources.[1][2][3][4][5][6] Note that assay conditions can vary between studies.
As the data indicates, KB-0742 and VIP152 demonstrate high selectivity for CDK9, with minimal activity against other CDKs at concentrations up to 10 µM. In contrast, Dinaciclib and Flavopiridol are pan-CDK inhibitors with potent activity against multiple CDKs, which can contribute to off-target effects and toxicity.
Experimental Protocols
The determination of inhibitor specificity is crucial for the development of targeted therapies. A commonly used method for assessing kinase inhibitor selectivity is a radiometric kinase assay, such as the HotSpot™ assay platform.
HotSpot™ Kinase Assay Protocol (Reaction Biology Corp.)
This assay quantifies the activity of a kinase by measuring the transfer of a radiolabeled phosphate (B84403) from ATP to a specific substrate.
-
Reaction Setup: The kinase, a specific substrate (protein or peptide), and any required cofactors are prepared in a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35).
-
Compound Addition: The test inhibitor (e.g., KB-0742) is added to the reaction mixture at various concentrations. A DMSO control is run in parallel.
-
Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled [γ-³³P]-ATP. The ATP concentration is typically set at or near the Km for each specific kinase to ensure accurate determination of IC50 values.
-
Incubation: The reaction is allowed to proceed for a set period at a controlled temperature, allowing for enzymatic phosphorylation of the substrate.
-
Reaction Termination and Capture: The reaction is stopped, and the radiolabeled substrate is separated from the residual [γ-³³P]-ATP. This is often achieved by spotting the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper) which binds the phosphorylated substrate.
-
Washing: The filter is washed to remove unincorporated [γ-³³P]-ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: Kinase activity is calculated as a percentage of the control (DMSO) activity. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7][8][9][10][11]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the CDK9 signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
Caption: CDK9 signaling pathway and the mechanism of KB-0742 inhibition.
Caption: Experimental workflow for assessing kinase inhibitor specificity.
Conclusion
The available data strongly supports that KB-0742 is a highly selective inhibitor of CDK9. Its specificity, with over 100-fold selectivity against other cell-cycle CDKs, distinguishes it from pan-CDK inhibitors like Dinaciclib and Flavopiridol.[2] This high degree of selectivity is a desirable characteristic for a targeted therapy, as it is likely to minimize off-target effects and associated toxicities. For researchers investigating the specific roles of CDK9 in biological processes or developing novel anti-cancer therapies targeting transcriptional addiction, KB-0742 represents a valuable tool. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued evaluation and comparison of KB-0742 and other emerging CDK9 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P1269: VIP152 IS A NOVEL CDK9 INHIBITOR WITH IMPROVED SELECTIVITY, TARGET MODULATION, AND CARDIAC SAFETY IN PATIENTS WITH LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
Unveiling the Mechanism of BO-0742: A Comparative Guide to a Selective CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the mechanism of action of the potent and selective CDK9 inhibitor, KB-0742, with a comparative look at other leading alternatives. This guide provides supporting experimental data, detailed protocols, and visual pathways to facilitate a comprehensive understanding of this promising anti-cancer agent.
KB-0742 has emerged as a highly selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. Its mechanism of action centers on the suppression of oncogenic transcription, particularly in cancers driven by the MYC oncogene. This guide offers a detailed validation of KB-0742's mechanism, comparing its performance with other CDK9 inhibitors in clinical development.
Comparative Performance of CDK9 Inhibitors
The following table summarizes the in vitro potency and selectivity of KB-0742 against other notable CDK9 inhibitors. The data highlights the competitive profile of KB-0742 in terms of its high potency and selectivity.
| Compound | Target | IC50 (nM) | Selectivity | Key Findings in Clinical Trials |
| KB-0742 | CDK9 | 6 | >50-fold vs. other CDKs [1] | NCT04718675: Well-tolerated with manageable toxicity in patients with advanced solid tumors. Evidence of target engagement and preliminary anti-tumor activity observed.[2][3] |
| Atuveciclib (BAY-1143572) | CDK9 | 13 | >50-fold vs. other CDKs.[4][5] | Showed limited therapeutic capacity in a phase I trial, with neutropenia being a main adverse event.[4] |
| VIP152 (Enitociclib) | CDK9 | - | Selective CDK9 inhibitor.[6] | NCT02635672: Demonstrated a substantial safety profile with primary grade 1/2 adverse events.[7] |
| AZD4573 | CDK9 | <4 | Highly selective.[8][9] | Showed rapid induction of apoptosis in hematologic cancer models.[10] |
| PRT2527 | CDK9 | 0.98 | Highly selective.[11] | NCT05159518: Favorable tolerability with manageable neutropenia in advanced solid tumors.[12] |
| GFH009 (Tambiciclib) | CDK9 | 9 | Highly selective.[13] | NCT04588922: Demonstrated anti-proliferative activity in various human hematologic malignancy cell lines.[14][15] |
Validating the Mechanism of Action: Key Experimental Protocols
The validation of KB-0742's mechanism of action relies on a series of well-established experimental protocols designed to demonstrate its specific inhibition of CDK9 and the downstream consequences on cancer cells.
CDK9 Kinase Activity Assay
This assay directly measures the ability of KB-0742 to inhibit the enzymatic activity of the CDK9/cyclin T1 complex.
Protocol:
-
Preparation of Reagents:
-
Prepare a 2x solution of the kinase substrate (e.g., a peptide containing the RNA Polymerase II C-terminal domain sequence) and ATP in a kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[6]
-
Prepare a serial dilution of KB-0742 and control inhibitors in the kinase assay buffer.
-
Prepare a solution of the CDK9/Cyclin T1 enzyme in the kinase assay buffer.
-
-
Assay Plate Setup:
-
Add the diluted inhibitor solutions to the wells of a 384-well plate.
-
Include positive control wells (with DMSO vehicle) and negative control wells (no enzyme).
-
-
Kinase Reaction:
-
Initiate the reaction by adding the CDK9/Cyclin T1 enzyme solution to all wells except the negative controls.
-
Immediately add the 2x substrate/ATP mixture to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and detect the kinase activity. A common method is to measure the amount of ADP produced using a commercial kit like ADP-Glo™.
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis of Phosphorylated RNA Polymerase II
This experiment confirms that KB-0742 inhibits CDK9 activity within cells by measuring the phosphorylation status of its direct substrate, the Serine 2 residue of the RNA Polymerase II C-terminal domain (p-Ser2-RNAPII).
Protocol:
-
Cell Treatment:
-
Culture cancer cells (e.g., a MYC-amplified cell line) to 70-80% confluency.
-
Treat the cells with varying concentrations of KB-0742 or a vehicle control (DMSO) for a specified time (e.g., 6 hours).
-
-
Protein Extraction:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for p-Ser2-RNAPII.
-
As a loading control, also probe for total RNAPII and a housekeeping protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the relative levels of p-Ser2-RNAPII normalized to total RNAPII and the loading control. A significant decrease in the p-Ser2-RNAPII signal in KB-0742-treated cells indicates target engagement.[16]
-
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of KB-0742 in a living organism, providing crucial preclinical data.
Protocol:
-
Cell Implantation:
-
Implant human cancer cells (e.g., a MYC-amplified solid tumor cell line) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer KB-0742 orally at a predetermined dose and schedule. The control group receives a vehicle.
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
-
Endpoint and Analysis:
-
At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors.
-
Analyze the tumor tissues for pharmacodynamic markers (e.g., p-Ser2-RNAPII and MYC expression) by Western blot or immunohistochemistry.
-
Compare the tumor growth inhibition between the treated and control groups to assess the in vivo efficacy of KB-0742.[17]
-
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action of KB-0742 and the experimental process for its validation, the following diagrams are provided.
Caption: Mechanism of action of KB-0742 in inhibiting CDK9-mediated transcription.
Caption: Experimental workflow for the validation of KB-0742's mechanism of action.
References
- 1. abmole.com [abmole.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AZD4573 [openinnovation.astrazeneca.com]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. investors.preludetx.com [investors.preludetx.com]
- 13. GFH009 (Tambiciclib, GFH-009) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for BO-0742 (GW 0742)
Essential Safety and Logistical Information for Laboratory Professionals
This document provides detailed procedural guidance for the proper disposal of BO-0742, also identified as GW 0742. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management protocols.
Based on available Safety Data Sheets (SDS), GW 0742 (CAS No. 317318-84-6) is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, it is imperative to follow established laboratory procedures for the disposal of all chemical waste to maintain a safe working environment.
Summary of Key Chemical Data
The following table summarizes the pertinent information for GW 0742, aiding in the assessment for proper disposal.
| Property | Data |
| Chemical Name | 2-[4-[[[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy]-acetic acid |
| Synonyms | GW 0742, GW 610742 |
| CAS Number | 317318-84-6 |
| Hazard Classification | Not classified as hazardous. |
| Primary Irritant Effect | No irritant effect on skin or eyes. |
| Sensitization | No sensitizing effects known. |
| Acute Toxicity | Oral TDLO (rat): 70 mg/kg/7D (intermittent). |
| Disposal Recommendation | Smaller quantities can be disposed of with household waste. Disposal must be made according to official regulations. |
Step-by-Step Disposal Protocol
The disposal of non-hazardous laboratory chemicals should always be approached with caution and in accordance with institutional and local regulations.[1]
1. Waste Characterization and Segregation:
-
Confirm that the waste is solely GW 0742 and not mixed with any hazardous materials. If it is mixed with hazardous waste, it must be treated as hazardous waste.
-
Segregate non-hazardous chemical waste from hazardous waste streams to prevent cross-contamination and ensure proper disposal pathways.[1]
2. Disposal of Unused or Surplus GW 0742:
-
Solid Waste: For small quantities of solid GW 0742, it may be permissible to dispose of it in the regular laboratory trash, provided it is securely contained.[2]
-
Place the solid waste in a sealed, clearly labeled container.
-
The label should indicate that the contents are non-hazardous.
-
-
Liquid Waste (Solutions):
-
For water-soluble solutions of GW 0742, disposal down the sanitary sewer may be an option, but this is highly dependent on local regulations and the capabilities of the wastewater treatment facility.[2][3]
-
Before proceeding, verify your institution's specific policies on sewer disposal of non-hazardous chemical waste.
-
If permitted, flush with a copious amount of water (at least 20 parts water) to ensure dilution.[3]
-
Do not dispose of solutions containing flammable or other hazardous solvents down the drain.[1]
-
3. Disposal of Empty Containers:
-
Empty containers that previously held GW 0742 should be managed to ensure no residual chemical remains.
-
Triple rinse the container with a suitable solvent (e.g., water or ethanol). The resulting rinsate should be disposed of as non-hazardous liquid waste, following the guidelines in step 2.
-
After rinsing, deface or remove the original label to prevent misidentification.[2]
-
The clean, empty container can then typically be disposed of in the regular trash or recycled, in line with institutional policies.
4. Experimental Waste:
-
Waste generated from experiments involving GW 0742 (e.g., contaminated labware, gloves, paper towels) can generally be disposed of in the regular laboratory trash, provided it is not contaminated with any hazardous substances.
-
Ensure that any sharps are disposed of in an appropriate sharps container.
Logical Flow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of GW 0742 waste.
It is the responsibility of the generator to ensure that waste is disposed of in a safe and compliant manner.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and clarification on disposal procedures.
References
Essential Safety and Logistical Information for Handling GW 0742
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. It is crucial to consult the official Safety Data Sheet (SDS) from your specific supplier and adhere to all institutional and governmental regulations regarding chemical handling and disposal. The user is solely responsible for any risks associated with the use of this information. The compound "BO-0742" is believed to be a typographical error for "GW 0742" (CAS Number: 317318-84-6). This guide will refer to the compound as GW 0742.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of GW 0742, a potent and selective peroxisome proliferator-activated receptor δ (PPARδ) agonist.
Hazard Identification and Safety Recommendations
There are conflicting reports regarding the hazard classification of GW 0742. While some suppliers classify it as non-hazardous, others identify it as a potential skin sensitizer (B1316253) and a serious eye irritant[1]. To ensure the highest level of safety, it is imperative to handle GW 0742 as a hazardous substance.
Signal Word: Warning[1]
Hazard Statements:
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P333+P313: If skin irritation or rash occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling GW 0742.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields or a full-face shield. | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Regularly inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated. | To prevent skin contact and potential allergic reactions. |
| Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls are recommended. | To protect the skin from accidental contact. |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be required. For operations that may generate dust or aerosols, a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge should be used. | To prevent inhalation of airborne particles. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of GW 0742 is critical for maintaining a safe laboratory environment.
1. Engineering Controls:
-
Always handle GW 0742 in a well-ventilated area.
-
A chemical fume hood is recommended for all procedures involving this compound.
-
Ensure that an eyewash station and a safety shower are readily accessible.[1]
2. Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Use designated equipment and utensils for handling GW 0742.
-
Wash hands thoroughly after handling, even if gloves were worn.
3. Spill Response:
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined above.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the area.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
Only trained personnel with appropriate respiratory protection and PPE should attempt to clean up a large spill.
-
4. Disposal Plan:
-
All waste materials contaminated with GW 0742, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of down the drain or in regular trash.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for handling GW 0742, with integrated safety checkpoints.
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling GW 0742 and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
